Ethyl 4-hydroxy-3-methoxycinnamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVZXXHKSYELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021502 | |
| Record name | Ethyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4046-02-0 | |
| Record name | Ethyl ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4046-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 4-hydroxy-3-methoxycinnamate from Ferulic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-3-methoxycinnamate, also known as ethyl ferulate, from its precursor, ferulic acid. Ethyl ferulate is a valuable compound in the pharmaceutical and cosmetic industries, recognized for its antioxidant, anti-inflammatory, and photoprotective properties.[][2] This document details established chemical and enzymatic synthesis methodologies, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the processes.
Introduction
Ferulic acid, a hydroxycinnamic acid, is abundantly found in plant cell walls.[3] Its ethyl ester derivative, this compound, exhibits enhanced lipophilicity, which improves its ability to permeate biological membranes, making it a compound of significant interest for topical applications and drug delivery systems.[4] The synthesis of ethyl ferulate from ferulic acid is a straightforward esterification reaction, which can be achieved through various catalytic methods. This guide will focus on the most common and effective laboratory-scale synthesis routes.
Chemical Synthesis Methodologies
The esterification of ferulic acid with ethanol (B145695) is the primary route for synthesizing this compound. This can be accomplished using acid catalysis or via an activated intermediate using thionyl chloride.
Fischer Esterification with Sulfuric Acid Catalyst
Fischer-Speier esterification is a classic method that utilizes a strong acid catalyst, typically sulfuric acid, to react a carboxylic acid with an alcohol. This reversible reaction requires shifting the equilibrium towards the product, often by using an excess of the alcohol or by removing water as it is formed.
A significant advancement in this method involves the use of microwave irradiation, which dramatically reduces the reaction time from hours to minutes while maintaining high yields.[5][6]
Experimental Protocol: Microwave-Assisted Fischer Esterification [5]
-
Reaction Setup: In a microwave-transparent vessel, combine ferulic acid (1 mmol), absolute ethanol (5 mL), and concentrated sulfuric acid (10 mol%).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 88°C for 5 minutes.
-
Work-up: After cooling, concentrate the solution in vacuo. Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Thionyl Chloride Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, which then readily reacts with ethanol to form the ester. This is an effective method that often results in very high yields.
Experimental Protocol: Thionyl Chloride Method [7]
-
Reaction Setup: Suspend ferulic acid (10 mmol) in absolute ethanol (20 mL) and cool the mixture in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (12 mmol) to the chilled suspension.
-
Reflux: Reflux the resulting mixture with stirring for 20 hours.
-
Work-up: Concentrate the solution in vacuo. Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl solution (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford the final product.
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical methods, operating under milder conditions and often with higher selectivity. Lipases are commonly employed for the esterification of ferulic acid. However, these reactions are typically slower and may result in lower yields compared to their chemical counterparts.[8]
Experimental Protocol: Lipase-Catalyzed Esterification [8]
-
Reaction Setup: In a flask, combine ferulic acid (1.0 mmol), ethanol (1.5 mmol), and tert-butyl alcohol (4 mL) as the solvent. Add molecular sieves to remove water.
-
Enzymatic Reaction: Add immobilized lipase (B570770) (0.4 g) to the mixture and incubate at 45°C with shaking at 150 rpm for 120 hours.
-
Work-up and Purification: After the reaction, filter off the enzyme and molecular sieves. The solvent is then removed under reduced pressure. The product can be purified by column chromatography.
Data Presentation
The following tables summarize the quantitative data from the described synthesis methods for easy comparison.
Table 1: Comparison of Chemical Synthesis Methods for this compound
| Parameter | Microwave-Assisted H₂SO₄[5] | Conventional H₂SO₄[5] | Thionyl Chloride[7] |
| Catalyst | Concentrated H₂SO₄ (10 mol%) | Concentrated H₂SO₄ | Thionyl Chloride (1.2 eq) |
| Solvent | Ethanol | Ethanol | Ethanol |
| Temperature | 88°C | Reflux | Reflux |
| Reaction Time | 5 minutes | 24 hours | 20 hours |
| Yield | 94% | Not specified, but implied lower than microwave | 98% |
Table 2: Enzymatic Synthesis of this compound [8]
| Parameter | Lipase-Catalyzed Esterification |
| Enzyme | Immobilized Lipase |
| Solvent | tert-Butyl Alcohol |
| Temperature | 45°C |
| Reaction Time | 120 hours |
| Yield | 9.9% |
Visualizations
The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Generalized experimental workflow for the synthesis and purification.
References
- 2. nbinno.com [nbinno.com]
- 3. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China Factory Manufacturer Supply High Quality FERULIC ACID ETHYL ESTER/ETHYL FERULATE/Ethyl 4-hydroxy-3-methoxycinnamate CAS 4046-02-0 [m.leaderbio-ingredients.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 4046-02-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
"Ethyl 4-hydroxy-3-methoxycinnamate" chemical properties and structure
An In-depth Technical Guide to Ethyl 4-hydroxy-3-methoxycinnamate: Chemical Properties, Structure, and Experimental Protocols
Introduction
This compound, also widely known as Ethyl ferulate, is an ester derivative of ferulic acid, a ubiquitous phenolic compound found in the plant kingdom.[1] This compound and its parent molecule are recognized for their potent antioxidant properties.[1][] Ethyl ferulate's increased lipophilicity, compared to ferulic acid, enhances its ability to cross cell membranes, making it a compound of significant interest in the cosmetic, pharmaceutical, and food industries for its roles as an antioxidant, UV absorber, and food preservative.[1][3] Its applications range from skin care and sun protection formulations to a model compound in the study of natural phenolic antioxidants.[3] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Properties
This compound is structurally characterized by a phenylpropanoid backbone. The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and an ethyl acrylate (B77674) group.
Structure:
-
SMILES: CCOC(=O)C=CC1=CC(=C(C=C1)O)OC[]
-
InChI: InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+
Chemical and Physical Properties:
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| IUPAC Name | ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [4] |
| Synonyms | Ethyl ferulate, Ferulic acid ethyl ester | [1][5] |
| CAS Number | 4046-02-0 | [3][5] |
| Molecular Formula | C₁₂H₁₄O₄ | [3][5] |
| Molecular Weight | 222.24 g/mol | [3][4][5] |
| Appearance | White to light yellow powder or crystalline solid | [1][3][5] |
| Melting Point | 63-65 °C | [1][] |
| Boiling Point | 164-166 °C at 0.5 mmHg | [1][] |
| Solubility | Soluble in organic solvents such as methanol, ethanol (B145695), and DMSO. | [1][] |
| Purity | >97.0% (GC) | [5] |
| Refractive Index | 1.565 | [] |
| Density | 1.2 ± 0.1 g/cm³ | [] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of trans-ferulic acid with ethanol.
Method 1: Thionyl Chloride-Mediated Esterification [1]
-
Materials:
-
trans-Ferulic acid (10 mmol, 1.942 g)
-
Absolute ethanol (20 mL)
-
Thionyl chloride (12 mmol, 0.87 mL)
-
Ethyl acetate (B1210297) (30 mL)
-
1 M HCl solution (15 mL)
-
Saturated NaHCO₃ solution (15 mL)
-
Brine (15 mL)
-
Anhydrous Na₂SO₄
-
-
Protocol:
-
Suspend trans-ferulic acid in absolute ethanol in a round-bottom flask.
-
Chill the suspension in an ice bath.
-
Slowly add thionyl chloride to the chilled suspension.
-
Reflux the resulting mixture with stirring for 20 hours.
-
After reflux, concentrate the solution in vacuo.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the dried organic layer in vacuo to yield this compound. This protocol reports a yield of 98%.[1]
-
Method 2: Microwave-Assisted Synthesis [6]
An alternative, more rapid synthesis utilizes microwave irradiation with a cation exchange resin as a recyclable catalyst.[6]
-
Optimal Conditions:
-
4-hydroxy-3-methoxycinnamic acid: 0.1 mol
-
Molar ratio of ethanol to acid: 5:1
-
Catalyst (Cation exchange resin 732): 30% by weight of the acid
-
Microwave power: 300W
-
Irradiation time: 30 min
-
-
Outcome: This method achieves a reported yield of 84.2% and the catalyst can be recycled multiple times.[6]
Workflow for Synthesis and Purification
References
The Natural Occurrence and Biological Significance of Ethyl 4-hydroxy-3-methoxycinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxy-3-methoxycinnamate, more commonly known as ethyl ferulate, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community. As an ester of ferulic acid, it exhibits a range of biological activities, including potent antioxidant and anti-inflammatory properties. Its lipophilic nature enhances its bioavailability compared to its parent compound, ferulic acid, making it a promising candidate for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources of ethyl ferulate, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an exploration of its known signaling pathways.
Natural Sources of Ethyl Ferulate
Ethyl ferulate is found in a variety of plant species, particularly in grains and medicinal herbs. While its natural availability is considered somewhat limited, several key sources have been identified.[1]
Grains:
-
Corn (Zea mays): Corn fiber, a byproduct of the corn milling industry, is a notable source of ferulate esters, including ethyl ferulate.[2]
-
Rice (Oryza sativa): Rice bran and rice bran oil are known to contain γ-oryzanol, a mixture of ferulic acid esters, from which ethyl ferulate can be derived.[3]
-
Wheat (Triticum aestivum) and Oats (Avena sativa): These grains are also reported to contain ethyl ferulate, contributing to their overall antioxidant capacity.[1]
Medicinal Plants:
-
Ferula species: Various plants belonging to the Ferula genus are known to produce this compound.[1]
-
Angelica species: Certain species of the Angelica genus have been identified as sources of ethyl ferulate.
-
Rhizoma Chuanxiong (Ligusticum wallichii): This traditional Chinese medicinal herb is a recognized source of ethyl ferulate.[4]
-
Spiraea formosana and Coptis japonica: These plants have also been reported to contain ethyl ferulate.
-
Rubus corchorifolius: The leaves of this plant have been shown to contain ethyl ferulate.
Other Sources:
-
Wine: Ethyl ferulate has been identified as a component in wine, likely originating from the grapes and the fermentation process.
Quantitative Data on Ethyl Ferulate Content
The concentration of ethyl ferulate in natural sources can vary significantly depending on the plant species, growing conditions, and extraction methods. The following table summarizes the available quantitative data.
| Natural Source | Part of the Plant/Product | Compound Measured | Concentration/Yield | Reference(s) |
| Corn Fiber | Fiber | Ferulate Esters in Oil | Up to 6.75 wt% | [5] |
| Corn Fiber | Fiber | Ethyl Ferulate | 1.11% - 1.75% (combined with ferulic acid) |
Note: Quantitative data for ethyl ferulate is limited in the scientific literature. Much of the research focuses on the total content of ferulic acid and its esters, or on other specific ferulate derivatives.
Experimental Protocols
Extraction of Ethyl Ferulate from Corn Fiber (Representative Protocol)
This protocol is a synthesized representation based on common laboratory practices for the extraction of phenolic compounds from plant materials.
Objective: To extract and isolate ethyl ferulate from dried corn fiber.
Materials and Reagents:
-
Dried corn fiber, ground to a fine powder
-
Ethanol (80-96% v/v)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (0.1 M) for neutralization
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column (Silica gel 60)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Alkaline Hydrolysis and Extraction:
-
Suspend the ground corn fiber in an 87% ethanol/water solution containing 0.08 M NaOH at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture at 80°C for 2 hours with constant stirring to liberate the esterified phenolic compounds.
-
Cool the mixture and filter to separate the liquid extract from the solid residue.
-
Neutralize the filtrate to pH 7.0 with 0.1 M HCl.
-
-
Liquid-Liquid Partitioning:
-
Concentrate the neutralized extract using a rotary evaporator to remove the ethanol.
-
Perform a liquid-liquid extraction of the aqueous residue with an equal volume of hexane to remove nonpolar compounds like oils and lipids. Discard the hexane phase.
-
Subsequently, extract the aqueous phase three times with an equal volume of ethyl acetate. The ethyl ferulate will partition into the ethyl acetate phase.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
-
Purification by Column Chromatography:
-
Evaporate the dried ethyl acetate extract to dryness under reduced pressure.
-
Redissolve the residue in a minimal amount of the mobile phase (e.g., a hexane:ethyl acetate gradient).
-
Load the concentrated extract onto a silica (B1680970) gel column pre-equilibrated with hexane.
-
Elute the column with a gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing ethyl ferulate.
-
Pool the pure fractions and evaporate the solvent.
-
-
Quantification by HPLC:
-
Prepare a standard solution of pure ethyl ferulate of known concentration.
-
Dissolve the purified sample in the HPLC mobile phase.
-
Inject the sample and the standard into the HPLC system.
-
Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detect the eluting compounds at approximately 320 nm.
-
Quantify the amount of ethyl ferulate in the sample by comparing the peak area with that of the standard.
-
Experimental Workflow Diagram
Signaling Pathways Modulated by Ethyl Ferulate
Ethyl ferulate exerts its biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Ethyl ferulate can activate this pathway, enhancing the cellular antioxidant defense.[1][6]
Mechanism:
-
Ethyl ferulate is believed to interact with Keap1, possibly through the activation of upstream kinases like AMP-activated protein kinase (AMPK).[1]
-
This interaction leads to a conformational change in Keap1, causing the dissociation of Nrf2.
-
Freed Nrf2 translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
This binding initiates the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
The increased expression of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
Inhibition of the NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines and enzymes. Ethyl ferulate has been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[7]
Mechanism:
-
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.
-
The activated IKK complex phosphorylates the inhibitor of κB (IκBα).
-
Phosphorylated IκBα is targeted for degradation, releasing the NF-κB (p50/p65) dimer.
-
The free NF-κB dimer translocates to the nucleus.
-
In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes.
-
This leads to the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and iNOS.
-
Ethyl ferulate can interfere with this pathway, potentially by inhibiting the activation of the IKK complex or by preventing the nuclear translocation of NF-κB, thus suppressing the inflammatory response.
Conclusion
This compound (ethyl ferulate) is a promising natural compound with significant therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory activities. While it is found in various grains and medicinal plants, its natural concentrations are often low, posing a challenge for large-scale extraction. The development of efficient extraction and purification protocols is crucial for its further investigation and potential application in the pharmaceutical and nutraceutical industries. Understanding its mechanisms of action, particularly its ability to modulate the Nrf2 and NF-κB signaling pathways, provides a solid foundation for the development of novel therapeutic strategies targeting oxidative stress and inflammation-related diseases. Further research is warranted to explore a wider range of natural sources, optimize extraction techniques, and fully elucidate its pharmacological profile.
References
- 1. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5843499A - Corn fiber oil its preparation and use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel ethyl ferulate derivatives as potent Keap1 inhibitors to activate the Nrf2/ARE pathway in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ethyl Ferulate (CAS No. 4046-02-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl ferulate, the ethyl ester of ferulic acid, is a naturally derived compound with significant therapeutic potential. Its lipophilic nature enhances its bioavailability compared to its parent compound, ferulic acid, making it an attractive candidate for pharmaceutical and cosmeceutical applications. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of ethyl ferulate, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to support further research and development.
Physicochemical Properties
Ethyl ferulate (IUPAC Name: Ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a white to light yellow crystalline powder.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4046-02-0 | [1][3] |
| Molecular Formula | C₁₂H₁₄O₄ | [1][4] |
| Molecular Weight | 222.24 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [4][6] |
| Melting Point | 63-65 °C | [3][4] |
| Boiling Point | 382.3 °C at 760 mmHg; 164-166 °C at 0.5 mmHg | [3][4] |
| Solubility | Insoluble in water; Soluble in oil, DMSO, ethanol (B145695), chloroform, ethyl acetate (B1210297) | [1][4][7][8] |
| Purity (typical) | >98% (HPLC) | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 360 MHz) δ: 1.33 (t, 3H, -CH₃), 3.91 (s, 3H, -OCH₃), 4.26 (q, 2H, -CH₂-), 5.92 (s, 1H, -OH), 6.29 (d, 1H, J=15.9 Hz, Ar-CH=), 6.91 (d, 1H, J=8.1 Hz, Ar-H), 7.04 (m, 2H, Ar-H), 7.62 (d, 1H, J=15.9 Hz, =CH-COO)
-
¹³C NMR (CDCl₃, 90 MHz) δ: 14.4 (-CH₃), 55.9 (-OCH₃), 60.4 (-CH₂-), 109.3, 114.7, 115.6, 123.0, 127.0, 144.7, 146.8, 147.9 (Ar-C and C=C), 167.3 (C=O)[9]
Infrared (IR) Spectroscopy
The IR spectrum of ethyl ferulate shows characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band around 3400 cm⁻¹ for the phenolic hydroxyl group (-OH), peaks in the 3000-2850 cm⁻¹ region for C-H stretching, a strong absorption around 1700 cm⁻¹ for the ester carbonyl group (C=O), and bands in the 1600-1450 cm⁻¹ range for aromatic C=C stretching.
Mass Spectrometry (MS)
The mass spectrum of ethyl ferulate typically shows a molecular ion peak [M]⁺ at m/z 222.[5] Common fragmentation patterns involve the loss of the ethoxy group (-OCH₂CH₃) or other parts of the ester side chain.
Synthesis and Purification
Synthesis via Acid-Catalyzed Esterification of Ferulic Acid
This method involves the reaction of ferulic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Experimental Protocol:
-
Suspend ferulic acid (1 equivalent) in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the reaction mixture with stirring for several hours (e.g., 20-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the solution under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl ferulate.
Purification by Recrystallization
Experimental Protocol:
-
Dissolve the crude ethyl ferulate in a minimum amount of a hot solvent (e.g., ethanol or a mixture of hexane (B92381) and ethyl acetate).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Perform a hot gravity filtration to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Biological Activities and Mechanisms of Action
Ethyl ferulate exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.
Antioxidant Activity
Ethyl ferulate is a potent antioxidant that can neutralize free radicals.[2][9] Its lipophilicity allows for better penetration of cell membranes compared to ferulic acid.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of ethyl ferulate in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the ethyl ferulate stock solution.
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Mix the ethyl ferulate dilutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
Anti-inflammatory Activity
Ethyl ferulate has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10] This is achieved, in part, by inhibiting the NF-κB signaling pathway.[10]
Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in RAW 264.7 Macrophages
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Pre-treat the cells with various concentrations of ethyl ferulate for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.
Neuroprotective Effects
Ethyl ferulate has shown promise in protecting neurons against oxidative stress and neurotoxicity, which are implicated in neurodegenerative diseases.[11][12] A key mechanism is the induction of the antioxidant enzyme heme oxygenase-1 (HO-1) via the activation of the Nrf2 signaling pathway.[10][11]
Experimental Protocol: Heme Oxygenase-1 (HO-1) Activity Assay
-
Culture neuronal cells (e.g., primary hippocampal neurons) or astrocytes.
-
Treat the cells with ethyl ferulate at various concentrations and for different time points.
-
Prepare microsomal fractions from the cell lysates by differential centrifugation.
-
Incubate the microsomal fraction with a reaction mixture containing hemin (B1673052) (the substrate for HO-1), NADPH, and a source of biliverdin (B22007) reductase (e.g., rat liver cytosol).
-
The reaction produces bilirubin, which can be quantified spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., 464-530 nm).[1]
Signaling Pathways
Nrf2/HO-1 Signaling Pathway
Ethyl ferulate activates the transcription factor Nrf2, which translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including HO-1.[10] This leads to the increased expression of HO-1, which in turn provides cytoprotection against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway activated by ethyl ferulate.
NF-κB Signaling Pathway
In inflammatory conditions, the transcription factor NF-κB is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. Ethyl ferulate has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[10]
Caption: Inhibition of the NF-κB signaling pathway by ethyl ferulate.
Conclusion
Ethyl ferulate is a promising multifunctional compound with well-documented antioxidant, anti-inflammatory, and neuroprotective properties. Its favorable physicochemical characteristics, particularly its lipophilicity, enhance its potential for therapeutic applications. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery and development, facilitating further exploration of ethyl ferulate's therapeutic potential.
References
- 1. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages [bio-protocol.org]
- 4. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 5. Ethyl Ferulate | C12H14O4 | CID 736681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. mdpi.com [mdpi.com]
Ethyl Ferulate: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl ferulate (EF), the ethyl ester of ferulic acid, is a naturally occurring phenolic compound found in various plants. Its lipophilic nature, enhanced compared to its parent compound, ferulic acid, allows for improved bioavailability and positions it as a compound of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the multifaceted biological activities of ethyl ferulate, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the underlying molecular pathways.
Core Biological Activities
Ethyl ferulate exhibits a broad spectrum of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory capabilities. These foundational activities underpin its therapeutic potential in a variety of disease models.
Antioxidant Activity
Ethyl ferulate is a potent scavenger of free radicals and modulator of endogenous antioxidant systems. Its antioxidant capacity has been evaluated through various in vitro assays.
Quantitative Data: Antioxidant Activity of Ethyl Ferulate
| Assay | Test System | IC50 / Activity | Reference Compound | IC50 / Activity (Reference) |
| DPPH Radical Scavenging | Cell-free | 59.7 ± 0.2 µM[1] | Ferulic Acid | 23.5 ± 0.5 µM[1] |
| DPPH Radical Scavenging | Cell-free | - | BHT | 65.0 ± 0.5 µM[1] |
| DPPH Radical Scavenging | Cell-free | - | Trolox | 17.4 ± 0.3 µM[1] |
| ABTS Radical Scavenging | Cell-free | Lower than Ferulic Acid | Ferulic Acid | Higher than Ethyl Ferulate |
| FRAP (Ferric Reducing Antioxidant Power) | Cell-free | Lower than Ferulic Acid | Ferulic Acid | Higher than Ethyl Ferulate |
| ROO• Radical Scavenging | Cell-free | Lower than Ferulic Acid | Ferulic Acid | Higher than Ethyl Ferulate |
| Inhibition of ROS in Neutrophils | Activated human neutrophils | More potent than Ferulic Acid | Ferulic Acid | Less potent than Ethyl Ferulate |
Signaling Pathway: Nrf2/HO-1 Activation
A key mechanism of ethyl ferulate's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes, including HO-1.
Anti-inflammatory Activity
Ethyl ferulate demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[2][3]
Quantitative Data: Anti-inflammatory Activity of Ethyl Ferulate
| Assay | Cell Line | Effect | Concentration |
| PGE2 Production Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2][3] | 10-80 mg/L[2][3] |
| iNOS Expression Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2][3] | 10-80 mg/L[2][3] |
| COX-2 Expression Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2][3] | 10-80 mg/L[2][3] |
| TNF-α Production Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2] | 10-80 mg/L[2] |
| IL-6 Production Inhibition | LPS-stimulated RAW 246.7 macrophages | Significant inhibition[2] | 10-80 mg/L[2] |
Signaling Pathway: NF-κB Inhibition
Ethyl ferulate exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] It prevents the degradation of the inhibitor of NF-κB (IκBα), thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[2]
Neuroprotective Effects
Ethyl ferulate has shown promise as a neuroprotective agent, primarily through its ability to mitigate oxidative stress and neuroinflammation.
Effective Concentrations for Neuroprotection
| Effect | Cell/Animal Model | Effective Concentration |
| Induction of HO-1 Expression | Rat astrocytes | 15 µM[4][5] |
| Induction of HO-1 Expression | Rat neurons | 5 µM[4][5] |
| Protection against Aβ(1-42)-induced cytotoxicity | Rat cortical neuronal cultures | 25 µM[6] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl ferulate, particularly in esophageal squamous cell carcinoma (ESCC).
Quantitative Data: Anticancer Activity of Ethyl Ferulate
| Cell Line | Cancer Type | Effect | Concentration |
| KYSE30, KYSE70, KYSE450, KYSE510 | Esophageal Squamous Cell Carcinoma | Inhibition of cell growth[7] | 20, 40, 60 µM[7] |
| KYSE450, KYSE510 | Esophageal Squamous Cell Carcinoma | Suppression of focus formation[7] | 20, 40, 60 µM[7] |
| KYSE450, KYSE510 | Esophageal Squamous Cell Carcinoma | Suppression of anchorage-independent growth[7] | 20, 40, 60 µM[7] |
| KYSE30, KYSE450, KYSE510 | Esophageal Squamous Cell Carcinoma | G1 phase cell cycle arrest[7] | 20, 40, 60 µM[7] |
Signaling Pathway: mTOR Inhibition
Ethyl ferulate has been identified as a novel inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in ESCC.[7] It directly targets mTOR, leading to the downregulation of downstream effectors like p70S6K and Akt, which are crucial for cell growth, proliferation, and survival.[7]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Antioxidant Assays
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of ethyl ferulate and a reference antioxidant (e.g., Trolox, Ferulic Acid) in methanol.
-
Mix the ethyl ferulate or reference solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of ethyl ferulate or a reference antioxidant to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
c. FRAP (Ferric Reducing Antioxidant Power) Assay [8]
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O.
-
Warm the FRAP reagent to 37°C.
-
Add the ethyl ferulate solution or standard to the FRAP reagent.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm after a specified incubation time.
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO4 or Trolox).
Cell-Based Assays
a. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ethyl ferulate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
b. Western Blot Analysis for Signaling Proteins
-
Culture and treat cells with ethyl ferulate and/or an appropriate stimulus (e.g., LPS for inflammation studies).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, p-p65, p-mTOR).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
c. Soft Agar (B569324) Colony Formation Assay
-
Prepare a base layer of agar in a culture dish.
-
Harvest and resuspend cells in a top layer of molten agar containing the desired concentration of ethyl ferulate.
-
Pour the cell-containing top agar layer over the base layer and allow it to solidify.
-
Incubate the dishes for 2-3 weeks, adding fresh media periodically to prevent drying.
-
Stain the colonies with a dye (e.g., crystal violet).
-
Count the number and size of the colonies to assess anchorage-independent growth.
Conclusion
Ethyl ferulate is a promising bioactive compound with a well-documented portfolio of antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. Its ability to modulate key signaling pathways such as Nrf2/HO-1, NF-κB, and mTOR underscores its potential for the development of novel therapeutics for a range of chronic and degenerative diseases. The enhanced lipophilicity of ethyl ferulate compared to ferulic acid suggests improved bioavailability, a critical attribute for in vivo applications. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this versatile natural product derivative. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of ethyl ferulate.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 4. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-hydroxy-3-methoxycinnamate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxy-3-methoxycinnamate, also known as Ethyl ferulate (EF), is a lipophilic derivative of ferulic acid, a potent natural antioxidant.[1][2] Found in various plants and grains, this compound has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][3] Its enhanced lipophilicity, compared to its parent compound ferulic acid, allows for greater bioavailability and cellular uptake, making it a promising candidate for therapeutic development.[4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Multi-pronged Approach
The therapeutic efficacy of this compound stems from its ability to modulate multiple key cellular signaling pathways, primarily centered around its potent antioxidant and anti-inflammatory properties. The core mechanisms can be broadly categorized into the activation of the Nrf2/HO-1 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Furthermore, recent studies have elucidated its role as a direct inhibitor of monoamine oxidase B (MAO-B), contributing significantly to its neuroprotective effects.
Activation of the Nrf2/HO-1 Antioxidant Pathway
A pivotal mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like Ethyl ferulate, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[6]
A key downstream target of Nrf2 is Heme oxygenase-1 (HO-1), a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.[2][7] The induction of HO-1 by this compound has been demonstrated to protect neuronal cells from oxidative stress-induced damage.[8]
dot
Inhibition of the NF-κB Inflammatory Pathway
This compound exerts significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[2][9]
In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2] this compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-inflammatory activity.[2]
dot
Direct Inhibition of Monoamine Oxidase B (MAO-B)
A significant aspect of the neuroprotective mechanism of this compound is its ability to directly bind to and inhibit the activity of Monoamine Oxidase B (MAO-B).[10][11] MAO-B is an enzyme primarily located in the outer mitochondrial membrane of astrocytes and is responsible for the degradation of neurotransmitters, including dopamine. The enzymatic activity of MAO-B also generates reactive oxygen species (ROS) as a byproduct, contributing to oxidative stress in the brain.[12]
By inhibiting MAO-B, this compound not only increases the levels of crucial neurotransmitters but also reduces the production of ROS, thereby mitigating neuroinflammation and neuronal damage.[10][11] This dual action makes it a particularly attractive candidate for the treatment of neurodegenerative diseases where both neurotransmitter depletion and oxidative stress play a role.
dot
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the efficacy of this compound in modulating key biomarkers of inflammation and oxidative stress.
Table 1: In Vitro Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages [2][9]
| Biomarker | Treatment | Concentration (mg/L) | Result (% of LPS control) |
| PGE2 Production | EF | 10 | ~75% |
| 20 | ~50% | ||
| 40 | ~30% | ||
| 80 | ~20% | ||
| iNOS mRNA | EF | 10 | ~80% |
| 20 | ~60% | ||
| 40 | ~40% | ||
| 80 | ~25% | ||
| COX-2 mRNA | EF | 10 | ~85% |
| 20 | ~65% | ||
| 40 | ~45% | ||
| 80 | ~30% | ||
| TNF-α (ELISA) | EF | 10 | ~80% |
| 20 | ~60% | ||
| 40 | ~40% | ||
| 80 | ~25% | ||
| IL-6 (ELISA) | EF | 10 | ~75% |
| 20 | ~55% | ||
| 40 | ~35% | ||
| 80 | ~20% | ||
| IL-1β (ELISA) | EF | 10 | ~85% |
| 20 | ~70% | ||
| 40 | ~50% | ||
| 80 | ~35% |
Table 2: In Vivo Anti-inflammatory Effects in LPS-Induced Acute Lung Injury in Mice [9]
| Biomarker | Treatment | Dose (mg/kg) | Result (% of LPS control) |
| TNF-α (BALF) | EF | 15 | ~60% |
| 30 | ~40% | ||
| 50 | ~25% | ||
| IL-6 (BALF) | EF | 15 | ~55% |
| 30 | ~35% | ||
| 50 | ~20% | ||
| MPO Activity | EF | 15 | ~70% |
| 30 | ~50% | ||
| 50 | ~30% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.[2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Treatment: For inflammatory stimulation, cells are treated with 1 µg/mL of lipopolysaccharide (LPS). This compound is dissolved in DMSO and added to the culture medium at the desired concentrations (e.g., 10, 20, 40, 80 mg/L) for the specified duration, typically 24 hours for cytokine measurements.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in cell culture supernatants or bronchoalveolar lavage fluid (BALF).[2][9]
-
Procedure:
-
Collect cell culture supernatants or BALF.
-
Use commercially available ELISA kits specific for each cytokine or PGE2.
-
Follow the manufacturer's instructions for the assay protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding samples and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the concentration of the analyte in the samples based on a standard curve.[2]
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of iNOS, COX-2, Nrf2, HO-1, p-IκBα, and NF-κB p65.[2]
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with specific primary antibodies overnight at 4°C. Examples of antibodies used include those against iNOS, COX-2, Nrf2, HO-1, p-IκBα, and NF-κB p65.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.[2]
-
Real-Time Polymerase Chain Reaction (RT-PCR)
-
Objective: To measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, Nrf2, and HO-1.[2]
-
Procedure:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a SYBR Green master mix and gene-specific primers.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method, with GAPDH or another suitable housekeeping gene as the internal control.[2]
-
Immunofluorescence Assay
-
Objective: To visualize the nuclear translocation of Nrf2 and NF-κB p65.[2]
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies against Nrf2 or NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.[2]
-
Monoamine Oxidase B (MAO-B) Activity Assay
-
Objective: To determine the inhibitory effect of this compound on MAO-B activity.[10]
-
Procedure:
-
Utilize a commercially available MAO-B activity assay kit.
-
Prepare cell or tissue lysates.
-
Incubate the lysates with varying concentrations of this compound.
-
Add the MAO-B substrate provided in the kit.
-
The assay typically measures the production of a fluorescent or colorimetric product resulting from the enzymatic reaction.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition of MAO-B activity relative to a control without the inhibitor.[10]
-
dot
Conclusion
This compound exhibits a robust and multifaceted mechanism of action that underscores its therapeutic potential across a range of diseases characterized by inflammation and oxidative stress. Its ability to concurrently activate the protective Nrf2/HO-1 pathway while suppressing the pro-inflammatory NF-κB cascade provides a powerful dual-pronged approach to cellular protection. Furthermore, its direct inhibition of MAO-B highlights its promise in the realm of neurodegenerative disorders. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this promising natural compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human populations.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl ferulate, a component with anti-inflammatory properties for emulsion-based creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-hypertensive Effect of Cereal Antioxidant Ferulic Acid and Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 10. A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury [frontiersin.org]
Ethyl Ferulate: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl ferulate (EF), the ethyl ester of ferulic acid, is a lipophilic phenylpropanoid compound found in various plants and grains, such as rice and maize.[1][2] As a derivative of ferulic acid—a well-established antioxidant—ethyl ferulate exhibits a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] Its increased lipophilicity compared to its parent compound, ferulic acid, enhances its ability to permeate cell membranes and the blood-brain barrier, potentially leading to stronger biological activity and lower toxicity.[6][7] This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory mechanisms of ethyl ferulate, supported by quantitative data, detailed experimental protocols, and visual diagrams of its core signaling pathways.
Antioxidant Properties of Ethyl Ferulate
Ethyl ferulate exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and the upregulation of endogenous antioxidant defense systems, primarily via the Nrf2 signaling pathway.
Mechanism of Action
Direct Radical Scavenging: Ethyl ferulate, like its precursor ferulic acid, can directly neutralize reactive oxygen species (ROS) and other free radicals. This capacity is attributed to its phenolic nucleus and an extended side chain conjugation, which allows it to readily form a resonance-stabilized phenoxy radical upon donating a hydrogen atom to a reactive radical.[8] However, some studies indicate that while effective, its cell-free radical scavenging capacity might be slightly lower than ferulic acid in certain assays like the DPPH assay.[9][10] Despite this, it has shown superior efficacy in scavenging ROS produced by activated leukocytes, likely due to its enhanced cellular uptake.[7]
Activation of the Nrf2/ARE Pathway: A key mechanism for EF's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[12] Upon exposure to oxidative stress or in the presence of activators like EF, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6][13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[6][13][14] The induction of HO-1 is a critical cellular response against oxidative stress and inflammation.[6][14] Studies show that ethyl ferulate significantly increases HO-1 mRNA and protein expression, thereby protecting cells from oxidative damage.[6][14]
Quantitative Data: Antioxidant Activity
The antioxidant capacity of ethyl ferulate has been quantified using various in vitro assays. The table below summarizes key findings.
| Assay/Model | Ethyl Ferulate (EF) Concentration | Key Result | Reference |
| DPPH Radical Scavenging | 100 µM | Lower scavenging activity compared to Ferulic Acid, but higher than BHT. | [9] |
| FRAP (Ferric Reducing Antioxidant Power) | Not specified | Lower reducing power compared to Ferulic Acid. | [10] |
| Intracellular ROS (LPS-stimulated RAW 264.7 cells) | 10, 20, 40, 80 mg/L | Significantly reduced intracellular ROS levels in a dose-dependent manner. | [6] |
| ROS Scavenging (Activated Neutrophils) | Not specified | Significantly more potent than Ferulic Acid; efficacy similar to apocynin. | [7] |
| H₂O₂-induced Hemolysis | Up to 1000 µg/mL | Exerted protective activity against hemolysis in all blood types tested. | [15][16] |
| HO-1 Induction (Rat Astrocytes & Hippocampal Neurons) | 1-50 µM | Increased HO-1 mRNA, protein expression, and HO activity. | [14] |
Experimental Protocols
1.3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagents:
-
Ethyl ferulate stock solution (in methanol (B129727) or ethanol).
-
DPPH solution (typically 100 µM in methanol).
-
Methanol.
-
Positive controls (e.g., Trolox, Ascorbic Acid, Ferulic Acid).
-
-
Procedure:
-
Prepare serial dilutions of ethyl ferulate and positive controls in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or control dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
A control containing only methanol and the DPPH solution is used as a reference.
-
Calculate the scavenging activity using the formula: Scavenging Activity (%) = [1 - (Absorbance of Sample / Absorbance of Control)] * 100.[9]
-
1.3.2 Intracellular ROS Measurement using DCFH-DA This protocol assesses the ability of ethyl ferulate to reduce intracellular ROS levels in a cell-based model.
-
Reagents & Materials:
-
RAW 264.7 macrophage cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Ethyl ferulate.
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.
-
Phosphate Buffered Saline (PBS).
-
-
Procedure:
-
Seed RAW 264.7 cells in a suitable plate (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of ethyl ferulate for a specified time (e.g., 1-2 hours).
-
Induce oxidative stress by adding LPS (e.g., 1 µg/mL) and incubate for the desired period (e.g., 24 hours).[6]
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 10 µM in serum-free media) and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation ~485 nm, Emission ~530 nm). The fluorescence intensity is proportional to the amount of intracellular ROS.[6]
-
Visualization: Nrf2/HO-1 Activation Pathway
Caption: Ethyl ferulate promotes the dissociation of Nrf2 from Keap1, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.
Anti-inflammatory Properties of Ethyl Ferulate
Ethyl ferulate demonstrates significant anti-inflammatory activity by modulating key signaling pathways like NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators and cytokines.[6][17]
Mechanism of Action
Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[18] In inflammatory conditions, such as those induced by LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[6] Ethyl ferulate has been shown to inhibit this process by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of NF-κB p65.[6][18][19] This inhibitory action leads to a significant downregulation of NF-κB target genes.
Suppression of Pro-inflammatory Mediators and Cytokines: As a direct consequence of NF-κB inhibition, ethyl ferulate suppresses the expression and production of key inflammatory molecules.[6]
-
Enzymes: It reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2), respectively.[6][19][20]
-
Cytokines: It dose-dependently inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][6][19]
Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is another critical signaling cascade involved in inflammation.[2] Ethyl ferulate has been found to diminish the LPS-induced phosphorylation of these MAPKs, contributing to its overall anti-inflammatory effect.[17][21]
Crosstalk with Nrf2 Pathway: The activation of the Nrf2/HO-1 pathway by ethyl ferulate also contributes to its anti-inflammatory effects. HO-1 is known to possess anti-inflammatory properties and can inhibit the nuclear translocation of NF-κB.[6] This suggests a synergistic interplay where EF's antioxidant response actively suppresses inflammatory signaling.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory efficacy of ethyl ferulate has been demonstrated in various in vitro and in vivo models.
| Inflammatory Marker | Model System | Ethyl Ferulate (EF) Concentration | Key Result | Reference |
| PGE₂ Production | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Significantly inhibited PGE₂ production at all concentrations (p < 0.01). | [6][20] |
| iNOS & COX-2 Expression | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Markedly inhibited mRNA and protein expression levels (p < 0.01). | [6][20] |
| TNF-α Secretion | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Dose-dependently inhibited TNF-α secretion. | [6][20] |
| IL-6 Secretion | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Dose-dependently inhibited IL-6 secretion. | [6][20] |
| IL-1β Secretion | LPS-stimulated RAW 264.7 cells | 10, 20, 40, 80 mg/L | Dose-dependently inhibited IL-1β secretion. | [6] |
| Neutrophil Infiltration | LPS-induced Acute Lung Injury (Mice) | 15-50 mg/kg (i.p.) | Significantly attenuated the degree of leukocyte infiltration. | [14][20] |
| NF-κB p65 Translocation | LPS-stimulated RAW 264.7 cells | 80 mg/L | Significantly inhibited the transport of NF-κB p65 to the nucleus. | [6][19] |
Experimental Protocols
2.3.1 In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages This workflow outlines the general procedure to assess the anti-inflammatory effects of ethyl ferulate on LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 cells and complete culture medium.
-
Ethyl ferulate (dissolved in DMSO, then diluted in media).
-
LPS from E. coli.
-
Reagents for analysis (ELISA kits, Western blot antibodies, RT-PCR primers).
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells into plates. After 24 hours, pre-treat cells with various non-toxic concentrations of ethyl ferulate (e.g., 10, 20, 40, 80 mg/L) for 1-2 hours.[6]
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and co-incubate with ethyl ferulate for a specified time (e.g., 24 hours for cytokine analysis).[6]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokines (TNF-α, IL-6) and PGE₂ using ELISA kits according to the manufacturer's instructions.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using RIPA buffer. Use the protein lysate for Western blot analysis to determine the expression levels of iNOS, COX-2, p-IκBα, and nuclear/cytoplasmic fractions of p65.
-
RNA: Extract total RNA from the cells for RT-PCR analysis to measure the mRNA levels of inflammatory genes.
-
-
2.3.2 Western Blotting for NF-κB Pathway Proteins This protocol is used to quantify changes in protein expression and phosphorylation.
-
Procedure:
-
Quantify protein concentration in cell lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Ethyl ferulate inhibits the LPS-induced NF-κB pathway by preventing IκBα phosphorylation and subsequent nuclear translocation of p65.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of ethyl ferulate in vitro using LPS-stimulated macrophages.
Conclusion
Ethyl ferulate is a promising multifunctional agent with robust antioxidant and anti-inflammatory properties. Its enhanced lipophilicity facilitates superior cellular activity compared to its parent compound, ferulic acid. Mechanistically, ethyl ferulate combats oxidative stress by directly scavenging ROS and, more significantly, by activating the Nrf2/HO-1 signaling pathway. Simultaneously, it potently suppresses inflammation by inhibiting the NF-κB and MAPK pathways, leading to a marked reduction in pro-inflammatory mediators and cytokines. The comprehensive data presented in this guide underscore the potential of ethyl ferulate as a lead compound for the development of novel therapeutics aimed at treating diseases with underlying oxidative stress and inflammatory pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel ethyl ferulate derivatives as potent Keap1 inhibitors to activate the Nrf2/ARE pathway in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 19. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.plos.org [journals.plos.org]
- 21. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Ethyl 4-hydroxy-3-methoxycinnamate: Discovery and History
Introduction
This compound, also known as Ethyl ferulate, is a derivative of ferulic acid, a phenolic compound ubiquitously found in the plant kingdom. This lipophilic ester has garnered significant attention in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and photoprotective properties. Its enhanced ability to cross cell membranes compared to its parent compound, ferulic acid, makes it a compound of interest for pharmaceutical and cosmetic applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key biological activities of this compound.
Discovery and History
The development of Ethyl ferulate as a functional ingredient appears to be a more recent endeavor, likely emerging with the growing interest in the therapeutic potential of ferulic acid and the need for more oil-soluble derivatives for cosmetic and pharmaceutical formulations. Patents for the use of ferulic acid esters in cosmetics and as UV absorbents began to appear in the latter half of the 20th century, indicating a growing commercial interest in these compounds. For instance, a 1995 patent describes the use of various ferulic acid esters, including the ethyl ester, as antioxidants and UV absorbents in cosmetic compositions.
The exploration of its specific biological activities, such as its neuroprotective and herbicidal effects, is a subject of ongoing contemporary research, highlighting its continued relevance in scientific and industrial R&D.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| CAS Number | 4046-02-0 | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 63-65 °C | |
| Boiling Point | 164-166 °C at 0.5 mmHg | |
| Solubility | Soluble in ethanol (B145695), DMSO, and other organic solvents. Insoluble in water. |
Synthesis of this compound
This compound is primarily synthesized through the esterification of ferulic acid with ethanol. Several methods have been developed to achieve this transformation, with variations in catalysts, reaction times, and conditions.
Experimental Protocols
1. Classical Acid-Catalyzed Esterification
This method involves the reaction of ferulic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or thionyl chloride.
-
Materials:
-
trans-Ferulic acid
-
Absolute ethanol
-
Thionyl chloride or concentrated sulfuric acid
-
Ethyl acetate (B1210297)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Suspend trans-ferulic acid (1 equivalent) in absolute ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture with stirring for several hours (e.g., 20 hours) until completion, monitoring by Thin Layer Chromatography (TLC).
-
Concentrate the solution in vacuo.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo to yield this compound.
-
2. Microwave-Assisted Synthesis
Microwave irradiation offers a more rapid and efficient method for the synthesis of Ethyl ferulate.
-
Materials:
-
Ferulic acid
-
Ethanol
-
Concentrated sulfuric acid
-
-
Procedure:
-
To a mixture of ferulic acid (1 mmol) in ethanol (5 mL), add concentrated sulfuric acid (10 mol%).
-
Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 88 °C) for a short duration (e.g., 5 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the ethyl acetate layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Below is a workflow diagram for the general synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activities and Applications
Antioxidant Activity
Ethyl ferulate exhibits significant antioxidant properties, acting as a scavenger of free radicals. This activity is attributed to the phenolic hydroxyl group and the extended conjugation in its structure.
Quantitative Data: Antioxidant Assays
| Assay | Compound | IC₅₀ / Activity | Reference |
| DPPH Radical Scavenging | Ferulic Acid | 44.6 µM | |
| DPPH Radical Scavenging | Ethyl ferulate | 66.7 µM | |
| ABTS Radical Scavenging | Ferulic Acid | Higher than Ethyl ferulate | |
| FRAP Assay | Ferulic Acid | Higher than Ethyl ferulate |
Note: While the esterification slightly reduces the radical scavenging activity in some in vitro assays compared to ferulic acid, its increased lipophilicity enhances its bioavailability and efficacy in cellular and in vivo models.
Anti-inflammatory Activity
Ethyl ferulate has demonstrated potent anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.
Signaling Pathways
The anti-inflammatory action of Ethyl ferulate is mediated through the modulation of key signaling pathways, including the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway.
Caption: Anti-inflammatory signaling pathways modulated by Ethyl Ferulate.
Photoprotective Effects and Use in Sunscreens
Ethyl ferulate is an effective UV absorber and is used in sunscreen formulations. Its antioxidant properties also help to mitigate the oxidative stress induced by UV radiation, providing a dual-protective effect.
Herbicidal Activity
Recent studies have revealed the potential of this compound as an herbicide. Its mechanism of action is proposed to involve the inhibition of fatty acid synthesis in plants.
Signaling Pathway
The herbicidal activity of Ethyl ferulate is linked to the targeting and inhibition of 3-ketoacyl-acyl carrier protein synthase I (KAS I), a key enzyme in the fatty acid biosynthesis pathway.
Caption: Proposed mechanism of herbicidal action of Ethyl Ferulate.
Conclusion
This compound is a versatile and valuable compound with a growing number of applications in the pharmaceutical and cosmetic industries. Its history, rooted in the study of natural phenolic compounds, continues to evolve as new biological activities are discovered. The detailed synthetic protocols and understanding of its mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule. Further research into its historical origins and continued exploration of its therapeutic applications are warranted.
Ethyl Ferulate: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ethyl ferulate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and methodologies for working with this promising bioactive compound.
Executive Summary
Ethyl ferulate, the ethyl ester of ferulic acid, is a naturally derived compound with significant antioxidant and anti-inflammatory properties. Its lipophilic nature enhances its potential for use in a variety of applications, from pharmaceuticals to cosmetics. A critical parameter for its formulation and application is its solubility in different organic solvents. This document consolidates available quantitative solubility data, details common experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Quantitative Solubility Data
The solubility of ethyl ferulate has been reported in several common organic solvents. The following table summarizes the available quantitative data to facilitate solvent selection and formulation development.
| Solvent | Solubility | Molar Solubility (approx.) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] | ≥ 449.96 mM[1] |
| Dimethyl Sulfoxide (DMSO) | 44 mg/mL | 197.98 mM |
| Dimethyl Sulfoxide (DMSO) | ≥ 9.9 mg/mL[2][3] | ≥ 44.54 mM[2][3] |
| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL[4] | ~49.5 mM[4] |
| Ethanol | ≥ 56.7 mg/mL[3] | ≥ 255.14 mM[3] |
| Ethanol | ~20 mg/mL[4] | ~89.99 mM[4] |
| Dimethyl Formamide (DMF) | ~20 mg/mL[4] | ~89.99 mM[4] |
| Chloroform | Soluble (Slightly) | Not Quantified |
| Ethyl Acetate | Soluble (Slightly) | Not Quantified |
| Acetone | Soluble | Not Quantified |
| Dichloromethane | Soluble | Not Quantified |
| Oils | Soluble | Not Quantified |
| Water | Insoluble | Not Quantified |
Note: The presented data is a compilation from various sources and may reflect different experimental conditions. It is recommended to verify solubility under specific laboratory conditions.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable experimental design and formulation. The following are detailed methodologies commonly employed for assessing the solubility of solid compounds like ethyl ferulate in organic solvents.
Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.
Principle: An excess amount of the solid solute (ethyl ferulate) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.
Apparatus and Reagents:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Ethyl ferulate (crystalline solid)
-
High-purity organic solvents of interest
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of crystalline ethyl ferulate to a series of vials. The excess solid should be visually apparent after equilibration.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase.
-
Dilution: Dilute the withdrawn sample gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of ethyl ferulate in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Quantification by UV-Vis Spectrophotometry
Principle: The concentration of ethyl ferulate in the saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
Procedure:
-
Determine λmax: Prepare a dilute solution of ethyl ferulate in the solvent of interest and scan its absorbance across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). For ethyl ferulate, λmax is often observed around 320-330 nm.
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations of ethyl ferulate in the same solvent.
-
Generate Standard Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear (Beer's Law).
-
Analyze Sample: Measure the absorbance of the diluted supernatant obtained from the shake-flask experiment at the same λmax.
-
Calculate Concentration: Use the equation of the line from the standard curve to calculate the concentration of ethyl ferulate in the diluted sample.
Quantification by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates ethyl ferulate from any potential impurities, and its concentration is determined by comparing the peak area of the sample to that of known standards.
Procedure:
-
Method Development: Develop and validate an HPLC method for the quantification of ethyl ferulate. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 325 nm).
-
Prepare Standard Solutions: Prepare a series of standard solutions of ethyl ferulate of known concentrations in the mobile phase or a compatible solvent.
-
Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Analyze Sample: Inject the diluted supernatant from the shake-flask experiment into the HPLC system and record the peak area for ethyl ferulate.
-
Calculate Concentration: Use the regression equation from the calibration curve to determine the concentration of ethyl ferulate in the diluted sample.
Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
References
Spectroscopic Profile of Ethyl 4-hydroxy-3-methoxycinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-hydroxy-3-methoxycinnamate, also known as Ethyl ferulate. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.60 | d | 15.9 | 1H | H-7 |
| 7.07 | dd | 8.2, 1.9 | 1H | H-6 |
| 6.93 | d | 8.2 | 1H | H-5 |
| 6.30 | d | 15.9 | 1H | H-8 |
| 5.90 | s | - | 1H | Ar-OH |
| 4.25 | q | 7.1 | 2H | -O-CH₂-CH₃ |
| 3.92 | s | - | 3H | -OCH₃ |
| 1.33 | t | 7.1 | 3H | -O-CH₂-CH₃ |
Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 167.2 | C-9 (C=O) |
| 147.9 | C-4 |
| 146.8 | C-3 |
| 145.0 | C-7 |
| 127.1 | C-1 |
| 123.1 | C-6 |
| 115.5 | C-8 |
| 114.7 | C-5 |
| 109.4 | C-2 |
| 60.5 | -O-CH₂-CH₃ |
| 56.0 | -OCH₃ |
| 14.4 | -O-CH₂-CH₃ |
Note: Data acquired in CDCl₃.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3440 | Strong, Broad | O-H Stretch (Phenolic) |
| 3070 | Medium | C-H Stretch (Aromatic) |
| 2980 | Medium | C-H Stretch (Aliphatic) |
| 1710 | Strong | C=O Stretch (Ester) |
| 1635 | Strong | C=C Stretch (Alkenyl) |
| 1595, 1515 | Medium | C=C Stretch (Aromatic) |
| 1270 | Strong | C-O Stretch (Ester) |
| 1125 | Strong | C-O Stretch (Aryl Ether) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 222 | High | [M]⁺ (Molecular Ion) |
| 193 | Medium | [M - C₂H₅]⁺ |
| 177 | High | [M - OC₂H₅]⁺ |
| 151 | Medium | [M - COOC₂H₅]⁺ |
| 133 | Low | [177 - CO₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The ionization energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 50 to 500 amu, to detect the molecular ion and fragment ions.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart of the spectroscopic analysis workflow.
Proposed Mass Spectral Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.
Caption: Proposed fragmentation of this compound.
Methodological & Application
Application Notes and Protocols for the Quantification of "Ethyl Ferulate" in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of ethyl ferulate in various cosmetic formulations. The methodologies described are based on established analytical techniques and are intended to serve as a guide for quality control, formulation development, and stability testing.
Introduction
Ethyl ferulate, the ethyl ester of ferulic acid, is a multifunctional ingredient increasingly utilized in the cosmetic industry.[1] It possesses potent antioxidant and anti-inflammatory properties, making it a valuable component in anti-aging creams, sunscreens, and other skincare products.[1] Accurate quantification of ethyl ferulate is crucial to ensure product efficacy, stability, and compliance with formulation specifications. This document outlines a validated High-Performance Liquid Chromatography (HPLC) with UV detection method, adaptable for the routine analysis of ethyl ferulate in cosmetic matrices.
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Principle:
This method utilizes reversed-phase HPLC to separate ethyl ferulate from other components in the cosmetic matrix. Quantification is achieved by detecting the UV absorbance of the analyte at its maximum wavelength and comparing it to a standard calibration curve.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended and can be optimized as needed.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 325 nm (or the specific λmax of ethyl ferulate) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Reagents and Standards
-
Ethyl Ferulate reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (analytical grade)
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of ethyl ferulate reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation Protocol for Cosmetic Emulsions (Creams, Lotions)
This protocol employs an ultrasound-assisted liquid-liquid extraction to efficiently isolate ethyl ferulate from the complex cosmetic matrix.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic cream or lotion into a 50 mL centrifuge tube.
-
Initial Dispersion: Add 10 mL of methanol to the centrifuge tube. Vortex for 1 minute to disperse the sample.
-
Ultrasound-Assisted Extraction: Place the centrifuge tube in an ultrasonic bath and sonicate for 15 minutes at a controlled temperature (e.g., 40°C) to facilitate the extraction of ethyl ferulate.
-
Liquid-Liquid Extraction: Add 10 mL of hexane to the tube, vortex vigorously for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Analyte Collection: Carefully collect the upper methanolic layer containing the ethyl ferulate and transfer it to a clean tube.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC system.
Method Validation Data
The following tables summarize the typical performance data for a validated HPLC-UV method for a closely related lipophilic compound, ferulic acid, in a cosmetic cream matrix.[2] This data can be considered indicative of the expected performance for an ethyl ferulate assay. It is imperative that each laboratory performs its own validation for the specific cosmetic matrix being analyzed.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Ferulic Acid | 0.1 - 50 | > 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ferulic Acid | 0.03 | 0.1 |
Table 3: Precision
| Analyte | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Ferulic Acid | < 2.0% | < 3.0% |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Ferulic Acid | Low, Medium, High | 98.0 - 102.0 |
Visualizations
Signaling Pathway of Ethyl Ferulate's Antioxidant and Anti-inflammatory Action
Ethyl ferulate exerts its beneficial effects by modulating key cellular signaling pathways. It is known to activate the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes, and inhibit the pro-inflammatory NF-κB pathway.
Caption: Signaling pathway of ethyl ferulate.
Experimental Workflow for Quantification of Ethyl Ferulate in Cosmetics
The following diagram illustrates the logical steps involved in the quantification of ethyl ferulate in a cosmetic formulation using HPLC-UV.
Caption: Workflow for ethyl ferulate quantification.
References
Ethyl Ferulate: Application Notes and Protocols for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl ferulate (EF), a naturally occurring ester of ferulic acid, has emerged as a promising candidate in the field of neuroprotection. Abundantly found in various plants and grains, this lipophilic compound exhibits potent antioxidant, anti-inflammatory, and anti-apoptotic properties. Its ability to cross the blood-brain barrier makes it a particularly attractive therapeutic agent for a range of neurodegenerative diseases and acute brain injuries. This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of ethyl ferulate.
Mechanisms of Neuroprotection
Ethyl ferulate exerts its neuroprotective effects through multiple signaling pathways. The primary mechanisms include the induction of the antioxidant response via the Nrf2/HO-1 pathway, inhibition of neuroinflammation by suppressing the NF-κB signaling cascade, and the direct inhibition of monoamine oxidase B (MAO-B).[1][2][3][4]
Antioxidant Effects
Ethyl ferulate is a potent inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[3][5] Under conditions of oxidative stress, ethyl ferulate promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE, leading to the upregulation of several neuroprotective genes, including heme oxygenase-1 (HO-1).[3][6][7] HO-1 plays a critical role in mitigating oxidative damage and promoting cellular defense mechanisms.[6][7]
Anti-inflammatory Action
Chronic neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative disorders. Ethyl ferulate has been shown to suppress neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][8] It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8][9] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[1][2][8]
Monoamine Oxidase B (MAO-B) Inhibition
Recent studies have identified ethyl ferulate as a direct inhibitor of monoamine oxidase B (MAO-B).[1][2][10] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can lead to increased levels of dopamine, which is beneficial in conditions like Parkinson's disease. Furthermore, MAO-B inhibition has been shown to reduce the production of inflammatory markers.[1][11]
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of ethyl ferulate.
Table 1: In Vitro Studies
| Cell Line | Insult/Model | Ethyl Ferulate Concentration | Key Findings | Reference |
| Primary Rat Neurons | Glucose Oxidase-mediated oxidative stress | 5 µM | Enhanced cellular resistance to oxidative damage. | [6][7] |
| Primary Rat Astrocytes | - | 15 µM | Maximal induction of HO-1 mRNA and protein expression. | [6][7] |
| Primary Hippocampal Cultures | Amyloid β-peptide (1-42) | 10-50 µM | Attenuated cytotoxicity, ROS accumulation, and lipid peroxidation. | [12][13] |
| Primary Microglia and BV2 cells | Lipopolysaccharide (LPS) | 5-100 µmol | Suppressed pro-inflammatory response. | [1][2] |
| SH-SY5Y Neuroblastoma Cells | Rotenone (B1679576) | Not specified for EF, but for derivatives C2 and C4 | Mitigated rotenone toxicity, decreased ROS, and mitochondrial membrane potential loss. | [14] |
| SH-SY5Y Neuroblastoma Cells | Trimethyltin (TMT) | 1-10 µM | Increased basal and TMT-induced HO-1 expression via Nrf2 nuclear translocation. | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 3-100 µM | Suppressed iNOS expression and NO production in a dose-dependent manner. | [15] |
Table 2: In Vivo Studies
| Animal Model | Disease Model | Ethyl Ferulate Dosage & Administration | Key Findings | Reference |
| C57BL/6 Mice | Transient Middle Cerebral Artery Occlusion (tMCAO) | 15 mg/kg, i.p., once a day for 3 days | Reduced infarct size and ameliorated neurological deficits. | [1] |
| Gerbils | Amyloid β-peptide (1-42)-induced oxidative stress | 150 mg/kg, i.p. | Prevented protein oxidation and lipid peroxidation. | [13][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the neuroprotective effects of ethyl ferulate.
In Vitro Neuroprotection Protocol: Amyloid-β Induced Toxicity in Primary Neuronal Cultures
This protocol is designed to assess the protective effects of ethyl ferulate against amyloid-β (Aβ)-induced neurotoxicity, a common model for Alzheimer's disease research.[13][16][17]
1. Materials:
-
Ethyl Ferulate (purity >98%)
-
Amyloid β-peptide (1-42)
-
Primary neuronal cell culture (e.g., rat primary hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
DCFDA-AM (for ROS measurement)
-
Antibodies for Western Blotting (e.g., anti-iNOS, anti-HO-1, anti-Nrf2, anti-p-p65, anti-p65)
2. Experimental Procedure:
-
Cell Culture: Plate primary neurons in appropriate culture plates and maintain in a humidified incubator at 37°C with 5% CO2.
-
Ethyl Ferulate Pre-treatment: Prepare stock solutions of ethyl ferulate in DMSO. On the day of the experiment, dilute the stock solution in culture medium to final concentrations ranging from 10-50 µM. Pre-treat the neuronal cultures with the ethyl ferulate solutions for 24 hours.[12]
-
Aβ(1-42) Treatment: Prepare aggregated Aβ(1-42) by incubating the peptide in PBS at 37°C for 24-48 hours. Add the aggregated Aβ(1-42) to the pre-treated neuronal cultures at a final concentration known to induce toxicity (e.g., 10 µM) and incubate for another 24 hours.
-
Cell Viability Assay (MTT):
-
Remove the culture medium and add fresh medium containing MTT (0.5 mg/mL).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with DCFDA-AM (10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, HO-1, Nrf2, p-p65, and p65, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Neuroprotection Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes the evaluation of ethyl ferulate's neuroprotective effects in a mouse model of ischemic stroke.[1]
1. Animals and Housing:
-
Use adult male C57BL/6 mice (20-25 g).
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. tMCAO Surgery:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a silicon-coated monofilament into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
3. Ethyl Ferulate Administration:
-
Prepare a solution of ethyl ferulate in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Administer ethyl ferulate (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection immediately after reperfusion and then once daily for 3 days.[1] The control group should receive the vehicle only.
4. Neurological Deficit Scoring:
-
Evaluate neurological deficits at 24, 48, and 72 hours post-tMCAO using a standardized scoring system (e.g., a 5-point scale).
5. Infarct Volume Measurement:
-
At the end of the experiment (e.g., 72 hours post-tMCAO), euthanize the mice and perfuse the brains with saline.
-
Remove the brains and slice them into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (the unstained area) using image analysis software.
6. Immunohistochemistry and Western Blotting:
-
For more detailed molecular analysis, brain tissue from the ischemic penumbra can be collected for immunohistochemistry to assess microglial activation (e.g., Iba1 staining) or for Western blotting to measure levels of inflammatory and oxidative stress markers as described in the in vitro protocol.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Key neuroprotective signaling pathways of Ethyl Ferulate.
Experimental Workflow: In Vitro Neuroprotection Study
Caption: General workflow for in vitro neuroprotection assays.
Experimental Workflow: In Vivo (tMCAO) Study
Caption: Workflow for in vivo tMCAO neuroprotection study.
References
- 1. researchgate.net [researchgate.net]
- 2. A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury [frontiersin.org]
- 10. A monoamine oxidase B inhibitor ethyl ferulate suppresses microglia-mediated neuroinflammation and alleviates ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shaman-australis.com [shaman-australis.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Synthesis and evaluation of novel ethyl ferulate derivatives as potent Keap1 inhibitors to activate the Nrf2/ARE pathway in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ferulic acid ethyl ester protects neurons against amyloid beta- peptide(1-42)-induced oxidative stress and neurotoxicity: relationship to antioxidant activity. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]
Application Notes and Protocols: Ethyl 4-hydroxy-3-methoxycinnamate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-hydroxy-3-methoxycinnamate, also known as Ethyl ferulate (EF), in various cell culture systems. The protocols detailed below are based on established research and are intended to guide researchers in exploring the diverse biological activities of this compound.
Anti-inflammatory Applications
Ethyl ferulate has demonstrated significant anti-inflammatory properties in various in vitro models, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Application Note:
Ethyl ferulate is effective in mitigating inflammatory responses in macrophage cell lines such as RAW 264.7 and bone marrow-derived macrophages (BMDMs). It has been shown to suppress the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][3][4] The mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways and the activation of the AMPK/Nrf2 and Nrf2/HO-1 pathways.[1][2][3][4][5]
Quantitative Data Summary: Anti-inflammatory Effects
| Cell Line | Treatment | Concentration of Ethyl Ferulate | Observed Effect | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40, 50, 80 mg/L | Significant inhibition of PGE2 production. | [2][4] |
| RAW 264.7 & BMDMs | LPS | Not specified | Reduced gene expression of TNF-α, IL-1β, IL-6, and iNOS, and decreased NO production. | [1][3] |
| RAW 264.7 | LPS | Not specified | Inhibition of NF-κB p65 translocation to the nucleus. | [2] |
| RAW 264.7 | Not specified | Not specified | Suppression of TNF-α production. | [1][5] |
Experimental Protocol: Evaluation of Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To determine the effect of Ethyl ferulate on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of Ethyl ferulate (e.g., 10, 20, 40, 80 mg/L) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used to quantify NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Signaling Pathway Visualization
Caption: Ethyl Ferulate's Anti-inflammatory Mechanism.
Anticancer Applications
Ethyl ferulate has emerged as a potential therapeutic agent in oncology, demonstrating cytostatic and cytotoxic effects on various cancer cell lines.
Application Note:
In esophageal squamous cell carcinoma (ESCC), Ethyl ferulate has been shown to inhibit cell proliferation and induce G1 phase cell cycle arrest.[6][7][8] This is achieved through the direct inhibition of the mTOR signaling pathway, a central regulator of cell growth and survival.[6][7] Furthermore, a mitochondrially-targeted derivative of Ethyl ferulate has shown enhanced cytotoxicity in lung (A549) and breast (MCF-7) cancer cells.[9]
Quantitative Data Summary: Anticancer Effects
| Cell Line | Treatment | IC50 Value | Observed Effect | Reference |
| ESCC | Ethyl ferulate | Not specified | Significant inhibition of cell growth and induction of G1 phase cell cycle arrest. | [6][7][8] |
| HCT-116 | Compound 6 (a derivative) | 17.86 µM | Significant inhibitory activity. | [1] |
| A549 & MCF-7 | Mito-Ethyl Ferulate | ~400-fold more potent than EF | Inhibition of cell growth and suppression of clonogenic potential. | [9] |
Experimental Protocol: Cell Proliferation and Cell Cycle Analysis in ESCC Cells
Objective: To assess the effect of Ethyl ferulate on the proliferation and cell cycle distribution of ESCC cells.
Materials:
-
ESCC cell line (e.g., KYSE-30, KYSE-150)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
MTT Assay (Proliferation):
-
Seed ESCC cells in a 96-well plate (5 x 10³ cells/well) and allow them to attach overnight.
-
Treat cells with increasing concentrations of Ethyl ferulate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Seed ESCC cells in 6-well plates and treat with Ethyl ferulate for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Signaling Pathway Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway [frontiersin.org]
- 7. Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondriotropic Derivative of Ethyl Ferulate, a Dietary Phenylpropanoid, Exhibits Enhanced Cytotoxicity in Cancer Cells via Mitochondrial Superoxide-Mediated Activation of JNK and AKT Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 4-hydroxy-3-methoxycinnamate in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Ethyl 4-hydroxy-3-methoxycinnamate (Ethyl Ferulate)
This compound, also known as Ethyl ferulate (EF), is an ester derivative of ferulic acid, a potent natural antioxidant.[1] This modification enhances its lipophilicity, which is thought to improve its ability to penetrate biological membranes, making it a compound of significant interest for studying and combating oxidative stress.[2] EF is found in various plants and grains and can also be synthesized for research and cosmetic applications.[1][3] Its primary pharmacological activities relevant to this context are its anti-inflammatory and antioxidant properties.[3]
Mechanism of Action in Mitigating Oxidative Stress
Ethyl ferulate employs a multi-faceted approach to counteract oxidative stress, primarily through direct radical scavenging and by modulating endogenous antioxidant defense systems.
-
Direct Radical Scavenging: Ethyl ferulate can directly neutralize free radicals. However, its in vitro radical scavenging capacity, as measured by assays like DPPH, is noted to be lower than its parent compound, ferulic acid.[4][5]
-
Induction of Endogenous Antioxidant Enzymes: A key mechanism of EF's protective effects is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under conditions of oxidative stress, EF promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.
-
Upregulation of Heme Oxygenase-1 (HO-1): One of the critical downstream targets of Nrf2 activation by ethyl ferulate is Heme Oxygenase-1 (HO-1).[7] HO-1 is an enzyme that plays a crucial role in the cellular defense against oxidative stress. EF has been shown to induce HO-1 expression in neurons, providing protection against oxidative damage.[7]
Applications in Oxidative Stress Research
Ethyl ferulate is a valuable tool for studying oxidative stress in various in vitro and cellular models:
-
Neuroprotection: EF has been demonstrated to protect neurons against oxidative stress induced by various stimuli, including amyloid-beta peptide, suggesting its potential relevance in neurodegenerative disease research.[6] It has been shown to be effective in rat neurons at concentrations as low as 5 µM.
-
Hepatoprotection: Studies have shown that ethyl ferulate can protect isolated rat hepatocytes from cytotoxicity and mitochondrial membrane potential disruption induced by glyoxal (B1671930) and methylglyoxal.
-
Dermal Protection: In human dermal fibroblasts, ethyl ferulate has been shown to counteract protein and lipid oxidation and reduce cell viability loss induced by hydrogen peroxide. A concentration of 25 µmol/L was found to be effective in this model.
-
Anti-inflammatory Models: Ethyl ferulate has been shown to inhibit NF-κB activity in LPS-stimulated macrophages, indicating its potential for studying the interplay between inflammation and oxidative stress.
Quantitative Data Summary
The following table summarizes the quantitative data on the antioxidant activity of this compound.
| Assay Type | Model System | Endpoint | Result | Reference Compound | Reference Value |
| DPPH Radical Scavenging | Chemical Assay | IC50 | 59.7 ± 0.2 µM | Ferulic Acid | 23.5 ± 0.5 µM |
| DPPH Radical Scavenging | Chemical Assay | IC50 | 59.7 ± 0.2 µM | BHT | 65.0 ± 0.5 µM |
| DPPH Radical Scavenging | Chemical Assay | IC50 | 59.7 ± 0.2 µM | Trolox | 17.4 ± 0.3 µM |
| ABTS Radical Scavenging | Chemical Assay | Activity Ranking | Lower than Ferulic Acid | Ferulic Acid | Higher Activity |
| FRAP (Ferric Reducing Antioxidant Power) | Chemical Assay | Activity Ranking | Lower than Ferulic Acid | Ferulic Acid | Higher Activity |
| Cellular Antioxidant Activity | Rat Neurons | Protection against Oxidative Damage | Effective at 5 µM | - | - |
| Cellular Antioxidant Activity | Human Dermal Fibroblasts | Protection against H2O2 | Effective at 25 µmol/L | - | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is adapted from a method used to assess the free radical scavenging activity of ethyl ferulate.[4]
a. Materials:
-
This compound (Ethyl Ferulate)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare a stock solution of Ethyl Ferulate in methanol.
-
Prepare a series of dilutions of the Ethyl Ferulate stock solution in methanol to obtain a range of concentrations to be tested.
-
Prepare a 100 µM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well microplate, add a specific volume of each Ethyl Ferulate dilution.
-
Add the 100 µM DPPH solution to each well containing the test compound.
-
For the control, add methanol instead of the test compound to the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4]
-
Plot a graph of percentage scavenging activity against the concentration of Ethyl Ferulate to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This protocol is a general method for assessing antioxidant activity.
a. Materials:
-
This compound (Ethyl Ferulate)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing ABTS•+.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a stock solution of Ethyl Ferulate in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the Ethyl Ferulate stock solution.
-
In a 96-well microplate, add a small volume of each Ethyl Ferulate dilution.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value as described for the DPPH assay.
Measurement of Intracellular Reactive Oxygen Species (ROS) in a Cellular Model
This protocol describes a general method to assess the ability of Ethyl Ferulate to reduce intracellular ROS levels using a fluorescent probe like DCFH-DA.
a. Materials:
-
Cell line (e.g., human dermal fibroblasts, neuronal cells)
-
Cell culture medium and supplements
-
This compound (Ethyl Ferulate)
-
An oxidizing agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
b. Procedure:
-
Seed the cells in a suitable culture plate (e.g., 96-well black plate for fluorescence reading) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Ethyl Ferulate (dissolved in culture medium, ensuring final solvent concentration is non-toxic) for a specific duration (e.g., 1-24 hours). Include a vehicle control (medium with solvent).
-
After the pre-treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with the DCFH-DA probe (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Wash the cells with warm PBS to remove the excess probe.
-
Induce oxidative stress by adding the oxidizing agent (e.g., H₂O₂) to the cells for a specified time (e.g., 30-60 minutes). Include a control group that is not treated with the oxidizing agent.
-
Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 535 nm) or visualize the cells under a fluorescence microscope.
-
The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence in Ethyl Ferulate-treated cells to the control cells (treated with the oxidizing agent but not Ethyl Ferulate) to determine the percentage reduction in ROS.
Visualizations
Caption: Nrf2 signaling pathway activation by Ethyl Ferulate.
Caption: General experimental workflow for in vitro antioxidant assays.
Caption: Direct radical scavenging mechanism of Ethyl Ferulate.
References
- 1. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Ethyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant capacity of Ethyl ferulate, a lipophilic derivative of ferulic acid. Ethyl ferulate has garnered significant interest for its potential therapeutic applications owing to its anti-inflammatory and antioxidant properties.[1] This document outlines various experimental approaches, from chemical-based assays to cell-based models, to thoroughly characterize its antioxidant profile.
Introduction to Ethyl Ferulate's Antioxidant Activity
Ethyl ferulate, a phenolic compound, demonstrates notable antioxidant activity by scavenging free radicals and protecting against oxidative stress.[1] Its lipophilic nature may enhance its interaction with cell membranes, potentially offering superior protection against lipid peroxidation compared to its precursor, ferulic acid. Several studies have highlighted Ethyl ferulate's ability to mitigate oxidative damage in various experimental models, suggesting its potential in conditions associated with oxidative stress.[2][3][4]
Chemical-Based In Vitro Antioxidant Assays
Chemical-based assays are rapid and cost-effective methods to determine the radical scavenging and reducing capabilities of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color.
Cell-Based Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant activity by considering factors like cell uptake, metabolism, and localization.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation induced by a peroxyl radical generator, such as AAPH.
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), a byproduct of lipid breakdown, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Assessment of Antioxidant Enzyme Activity
Ethyl ferulate may exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes.
Superoxide Dismutase (SOD) Activity Assay
Catalase (CAT) Activity Assay
Glutathione Peroxidase (GPx) Activity Assay
Nrf2-ARE Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key regulator of cellular antioxidant defenses. Ethyl ferulate has been shown to activate this pathway, leading to the expression of various antioxidant and detoxification enzymes.[3][4]
Data Presentation
Table 1: In Vitro Antioxidant Capacity of Ethyl Ferulate
| Assay | Parameter | Value | Reference Compound | Reference Value | Source |
| DPPH | IC50 | 59.7 ± 0.2 µM | Ferulic Acid | 23.5 ± 0.5 µM | [5] |
| DPPH | IC50 | - | BHT | 65.0 ± 0.5 µM | [5] |
| DPPH | IC50 | - | Trolox | 17.4 ± 0.3 µM | [5] |
| ABTS | TEAC | 0.925 ± 0.062 | Trolox | 1.0 | [6] |
| FRAP | TEAC | - | Trolox | 1.0 | [2] |
TEAC: Trolox Equivalent Antioxidant Capacity. BHT: Butylated hydroxytoluene.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
Materials:
-
Ethyl ferulate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.
-
Prepare a series of dilutions of Ethyl ferulate in methanol.
-
In a 96-well plate, add 100 µL of each Ethyl ferulate dilution to separate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value, which is the concentration of Ethyl ferulate that scavenges 50% of the DPPH radicals.
Protocol 2: ABTS Radical Cation Scavenging Assay
Materials:
-
Ethyl ferulate
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) or PBS
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of Ethyl ferulate.
-
In a 96-well plate, add 20 µL of each Ethyl ferulate dilution to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and compare it to a standard antioxidant like Trolox to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
Ethyl ferulate
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black microplate and grow to confluence.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of Ethyl ferulate and 25 µM DCFH-DA for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value as the percentage reduction in AUC for the treated cells compared to the control.
Visualizations
Caption: General workflow for assessing the antioxidant capacity of Ethyl ferulate.
Caption: Activation of the Nrf2-ARE signaling pathway by Ethyl ferulate.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. benchchem.com [benchchem.com]
Ethyl 4-hydroxy-3-methoxycinnamate: A Reference Standard for Chromatographic Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxy-3-methoxycinnamate, also known as Ethyl ferulate, is a derivative of ferulic acid, a phenolic compound widely distributed in the plant kingdom.[1] It is recognized for its antioxidant properties and is of significant interest in the pharmaceutical, cosmetic, and food industries.[2] As a reference standard, this compound is crucial for the accurate quantification and validation of analytical methods, particularly in chromatography. Its stable, crystalline form and well-characterized physicochemical properties make it an ideal candidate for ensuring the reliability and reproducibility of analytical data.[3]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers, scientists, and professionals in drug development in establishing robust and reliable analytical procedures.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper application.
| Property | Value | Reference |
| Chemical Name | Ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [4] |
| Synonyms | Ethyl ferulate, Ferulic acid ethyl ester | [3][4] |
| CAS Number | 4046-02-0 | |
| Molecular Formula | C₁₂H₁₄O₄ | [4] |
| Molecular Weight | 222.24 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 63-65 °C | [3] |
| Boiling Point | 164-166 °C at 0.5 mmHg | [3] |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents | [2] |
Chromatographic Applications and Methodologies
This compound is primarily utilized as a reference standard for the qualitative and quantitative analysis of samples by HPLC. Below are detailed protocols for its application.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the analysis of this compound. The following protocols are based on established methods for the analysis of ethyl ferulate and related compounds.
This protocol is suitable for the routine quantification of this compound in various sample matrices.
Experimental Workflow:
Caption: Workflow for HPLC analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Ortho-phosphoric acid in water (pH 2.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 319 nm |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid or semi-solid samples, an extraction step with a suitable solvent (e.g., methanol or ethyl acetate) followed by filtration through a 0.45 µm syringe filter is recommended.
A gradient method may be necessary for complex matrices to achieve better separation from interfering components.
Experimental Workflow:
Caption: Gradient HPLC workflow for complex sample analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 320 nm |
Method Validation Parameters
The use of this compound as a reference standard allows for the validation of analytical methods by assessing key performance characteristics. The following table summarizes typical validation parameters for HPLC methods analyzing related compounds, which can serve as a benchmark.
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.999 |
| Linearity Range | 5 - 360 µg/mL[5] |
| Limit of Detection (LOD) | 0.3 - 7.1 µg/mL[5][6] |
| Limit of Quantification (LOQ) | 1.0 - 21.4 µg/mL[5][6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[5] |
| Precision (% RSD) | < 2.0%[5] |
Signaling Pathways and Logical Relationships
The antioxidant activity of this compound is a key area of research. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated using this reference standard for quantification in cellular or biochemical assays.
Caption: Hypothetical antioxidant signaling pathway involving Ethyl Ferulate.
Conclusion
This compound serves as a reliable and essential reference standard for chromatographic analysis in various scientific and industrial settings. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust analytical methods for the quantification of this important compound. Adherence to these guidelines will help ensure the accuracy, precision, and reliability of analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Ethyl Ferulate | C12H14O4 | CID 736681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Ethyl Ferulate for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Note: Enhancing Topical Delivery of Ethyl Ferulate
Ethyl ferulate (EF), the ethyl ester of ferulic acid, is a potent antioxidant and anti-inflammatory agent with significant potential in dermatological and cosmetic applications.[1][2] Its benefits include protection against UV-induced oxidative stress, reduction of inflammation, and neutralization of free radicals.[3][4][5] A key challenge in its topical application is its lipophilic nature and poor water solubility, which can limit its penetration into the skin and overall bioavailability.[6][7]
To overcome these limitations, advanced formulation strategies are employed to enhance its stability, solubility, and skin permeation. These strategies focus on encapsulating EF in carrier systems that can effectively traverse the stratum corneum, the skin's primary barrier.[8] Common approaches include the development of oil-in-water nanoemulsions, microemulsions, and solid lipid nanoparticles (SLNs).[6][8][9]
-
Nanoemulsions (NEs): These are kinetically stable, transparent or translucent colloidal dispersions of oil and water with droplet sizes typically under 100 nm.[9][10] Their small droplet size provides a large surface area, which can improve the transport of the active ingredient into the skin.[11][12]
-
Solid Lipid Nanoparticles (SLNs): These carriers are composed of lipids that are solid at room temperature.[8] SLNs can provide a controlled release of the encapsulated drug, protect it from degradation, and offer an occlusive effect on the skin, which enhances hydration and drug penetration.[12][13]
The choice of formulation depends on the desired outcome, such as targeted delivery to a specific skin layer, controlled release over time, or improved stability of the final product.[14][15] This document provides detailed protocols for the preparation and evaluation of an ethyl ferulate nanoemulsion, a common and effective strategy for its topical delivery.
Data Presentation: Physicochemical Properties and Formulation Data
Quantitative data from formulation and stability studies are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of Ethyl Ferulate
| Property | Value | Reference |
|---|---|---|
| INCI Name | Ethyl Ferulate | [16] |
| CAS Number | 4046-02-0 | [7] |
| Molecular Formula | C₁₂H₁₄O₄ | [7] |
| Molecular Weight | 222.24 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Insoluble in water; Soluble in oil, ethanol (B145695), DMSO, chloroform | [7][16][17] |
| Melting Point | 63-65°C | [7][17] |
| Recommended Usage Rate | 0.1 - 2.0% (typically 0.5 - 1.0%) | [3][7][16] |
| Stable pH Range | 3.5 - 7.0 |[16] |
Table 2: Example Formulation of Ethyl Ferulate (EF) Loaded Nanoemulsion | Component | Function | Example Material | Concentration (% w/w) | | :--- | :--- | :--- | :--- | | Active Ingredient | Antioxidant, Anti-inflammatory | Ethyl Ferulate | 1.0 - 5.0 | | Oil Phase | EF Solvent, Carrier | Soybean Oil / Isostearyl Isostearate | 20.0 | | Surfactant | Emulsifier | Polysorbate 80 (Tween 80) / Labrasol | \multirow{2}{*}{30.0 (as Sₘᵢₓ)} | | Co-surfactant | Co-emulsifier, Stabilizer | Sorbitan Monooleate (Span 80) / Plurol Isostearique | | Aqueous Phase | Continuous Phase | Purified Water | 50.0 | (Data synthesized from references[6][11])
Table 3: Stability Data of a Cream Containing Ethyl Ferulate (1%) over 90 Days at Room Temperature
| Parameter | Day 0 | Day 15 | Day 30 | Day 60 | Day 90 |
|---|---|---|---|---|---|
| pH | ~4.8 | ~4.8 | ~4.8 | ~4.9 | ~4.9 |
| Viscosity (Pa.s) | ~130 | ~140 | ~145 | ~150 | ~155 |
| Relative Concentration (%) | 100 | ~100 | ~99 | ~98 | ~98 |
(Data adapted from reference[18]. The study concluded the formulation was stable, with only slight, non-significant changes over 90 days.[18])
Experimental Protocols
Protocol 1: Preparation of Ethyl Ferulate Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the ultrasonication method.
Materials and Equipment:
-
Ethyl Ferulate (EF) powder
-
Oil phase: Soybean oil
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Sorbitan Monooleate (Span 80)
-
Aqueous phase: Purified water
-
Magnetic stirrer with heating plate
-
Ultrasonic probe or bath sonicator
-
Analytical balance
-
Glass beakers
Procedure:
-
Preparation of Oil Phase: a. Weigh the required amount of soybean oil in a glass beaker. b. Add the specified amount of Ethyl Ferulate powder to the oil. c. Gently heat the mixture to 40°C while stirring on a magnetic stirrer until the EF is completely dissolved.[16]
-
Preparation of Surfactant/Co-surfactant Mixture (Sₘᵢₓ): a. In a separate beaker, weigh the required amounts of Polysorbate 80 and Sorbitan Monooleate. b. Mix them thoroughly.
-
Formation of the Organic Phase: a. Add the Sₘᵢₓ to the oil phase containing the dissolved EF. b. Stir the mixture until a clear, homogenous solution is obtained.
-
Formation of the Nanoemulsion: a. While stirring the organic phase, add the purified water dropwise. A coarse emulsion will form. b. Subject the coarse emulsion to high-energy ultrasonication.[6] c. Sonicate for 5-10 minutes or until a transparent or translucent nanoemulsion is formed. Avoid excessive heating by placing the sample in an ice bath during sonication.
-
Equilibration: a. Allow the nanoemulsion to cool to room temperature. b. Store in a sealed container for further characterization.
Protocol 2: Physicochemical Characterization of Nanoemulsion
1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: a. Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. b. Transfer the diluted sample to a cuvette. c. Measure the particle size (z-average), PDI, and zeta potential using a Zetasizer instrument. d. Perform measurements in triplicate at 25°C.
2. Morphological Analysis:
-
Method: Transmission Electron Microscopy (TEM).[15]
-
Procedure: a. Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid. b. Allow the sample to air-dry. c. If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast. d. Observe the grid under a TEM to visualize the shape and size of the nano-droplets.
Protocol 3: Ex Vivo Skin Permeation Study
This protocol evaluates the permeation of Ethyl Ferulate from the nanoemulsion through an excised skin sample.
Materials and Equipment:
-
Franz diffusion cells[19]
-
Excised skin (e.g., rat, porcine, or human cadaver skin)[20]
-
Receptor medium: Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubility enhancer like ethanol or PEG to maintain sink conditions.[20]
-
Nanoemulsion formulation
-
Magnetic stirrer
-
Water bath or heating block to maintain 32°C[19]
-
Syringes and collection vials
-
HPLC system for quantification
Procedure:
-
Skin Preparation: a. Carefully excise the skin and remove any subcutaneous fat and hair. b. Hydrate the skin in PBS before mounting.
-
Franz Cell Assembly: a. Mount the prepared skin sample on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[19] b. Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the skin. c. Place a small magnetic stir bar in the receptor compartment and place the cell on a stirring plate. d. Allow the system to equilibrate for 30 minutes.
-
Sample Application: a. Apply a known quantity (e.g., 1 mL) of the Ethyl Ferulate nanoemulsion to the skin surface in the donor compartment. b. Cover the donor compartment to prevent evaporation.
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment via the sampling arm. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[19]
-
Quantification: a. Analyze the collected samples for Ethyl Ferulate concentration using a validated HPLC method (see Protocol 4). b. Calculate the cumulative amount of EF permeated per unit area (μg/cm²) and plot it against time.
Protocol 4: Quantification of Ethyl Ferulate by HPLC
This protocol provides a general method for the quantification of EF. The method should be validated for specificity, linearity, accuracy, and precision.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile phase: A mixture of an acidic aqueous solution (e.g., 1.0% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[21]
-
Ethyl Ferulate standard
-
Syringe filters (0.2 or 0.45 µm)
Procedure:
-
Standard Preparation: a. Prepare a stock solution of Ethyl Ferulate of known concentration in a suitable solvent (e.g., methanol). b. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: a. Dilute the samples collected from the permeation study with the mobile phase. b. Filter the samples through a 0.2 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: a. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). b. Inject the prepared samples. c. Determine the concentration of Ethyl Ferulate in the samples by comparing their peak areas to the calibration curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for Ethyl Ferulate Nanoemulsion Formulation and Evaluation.
Caption: Workflow for an Ex Vivo Skin Permeation Study using Franz Cells.
Signaling Pathways
Caption: Anti-inflammatory action of Ethyl Ferulate via NF-κB and iNOS inhibition.
Caption: Cytoprotective action of Ethyl Ferulate via the Nrf2/HO-1 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. paulaschoice-eu.com [paulaschoice-eu.com]
- 4. Protective effect of ferulic acid ethyl ester against oxidative stress mediated by UVB irradiation in human epidermal melanocytes [pubmed.ncbi.nlm.nih.gov]
- 5. mwbioprocessing.com [mwbioprocessing.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced permeability of ferulic acid loaded nanoemulsion based gel through skin against UVA mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Stabilization of ferulic acid in topical gel formulation via nanoencapsulation and pH optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethyl Ferulate [myskinrecipes.com]
- 17. specialchem.com [specialchem.com]
- 18. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development, Characterization and Stability Evaluation of Topical Gel Loaded With Ethosomes Containing Achillea millefolium L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jfda-online.com [jfda-online.com]
- 22. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: In Vitro Assays for Ethyl 4-hydroxy-3-methoxycinnamate
For Immediate Release
[City, State] – [Date] – Ethyl 4-hydroxy-3-methoxycinnamate, a derivative of the naturally occurring phenolic compound ferulic acid, is garnering significant interest within the scientific community for its diverse bioactive properties. To facilitate further research and drug discovery, this document provides detailed application notes and protocols for a range of in vitro assays to assess its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting activities. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
This compound, also known as ethyl ferulate, has demonstrated notable potential in various preclinical studies. Its biological activities are attributed to its chemical structure, which enables it to act as a potent free radical scavenger and modulator of key cellular pathways. The following sections detail the experimental procedures to quantify these effects and provide a summary of available quantitative data.
Antioxidant Activity
The antioxidant capacity of this compound can be evaluated using several common in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents.
Data Presentation: Antioxidant Assays
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Ferulate Esters | Less active than ferulic acid (IC50: 44.6 µM) | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Ferulate Esters | Less active than ferulic acid (324 mMQ/mole) | [1] |
Experimental Protocols
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Materials: this compound, DPPH solution (in methanol), methanol, 96-well microplate, microplate reader.
-
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the test compound in methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
b) FRAP (Ferric Reducing Antioxidant Power) Assay
This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Materials: this compound, FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), 96-well microplate, microplate reader.
-
Protocol:
-
Prepare the FRAP reagent fresh.
-
Prepare a stock solution and serial dilutions of this compound.
-
Add a small volume of each sample dilution to a 96-well plate.
-
Add the FRAP reagent to each well and mix.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant (e.g., Trolox).
-
Express the antioxidant capacity as Trolox equivalents.
-
Workflow for in vitro antioxidant assays.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.
Data Presentation: Anti-inflammatory Assays
| Target | Compound | IC50 / Effect | Reference |
| NF-κB Activity | Ethyl Ferulate | Inhibition in LPS-stimulated macrophages | [2] |
| iNOS Induction | Ethyl Ferulate | Inhibition in UV-induced oxidative stress in melanocytes | [2] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Materials: RAW 264.7 cells, cell culture medium, LPS, this compound, Griess reagent.
-
Protocol:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve.
-
Calculate the percentage of inhibition of NO production.
-
Inhibition of the LPS-induced inflammatory pathway.
Anticancer Activity
The cytotoxic effects of this compound against cancer cells can be determined using cell viability assays.
Data Presentation: Anticancer Assays
| Cell Line | Compound | IC50 | Reference |
| A549 (Lung Carcinoma) | Ethyl Ferulate Derivative (Compound 8) | 8.0 µM | [3] |
| HeLa (Cervical Cancer) | Ethyl Ferulate Derivative (Compound 8) | 9.8 µM | [3] |
| MCF-7 (Breast Cancer) | Ethyl Ferulate Derivative (Compound 8) | 5.8 µM | [3] |
| HCT-116 (Colon Carcinoma) | Ethyl Ferulate Derivative (Compound 6) | 17.86 µM | [3] |
Note: The data above is for derivatives of ethyl ferulate and indicates the potential for this class of compounds.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: Human cancer cell lines, cell culture medium, this compound, MTT solution, DMSO, 96-well plates.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration that reduces cell viability by 50%.
-
Enzyme Inhibition
This compound and its derivatives have been investigated for their ability to inhibit various enzymes, including those involved in skin aging and pigmentation.
Data Presentation: Enzyme Inhibition Assays
| Enzyme | Compound | IC50 | Reference |
| Tyrosinase (monophenolase) | Isooctyl 4-hydroxy-3-methoxycinnamate | 0.24 mmol/L | [4] |
| Tyrosinase (diphenolase) | Isooctyl 4-hydroxy-3-methoxycinnamate | 0.45 mmol/L | [4] |
Note: The data above is for a structurally related ester of ferulic acid.
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), this compound, phosphate (B84403) buffer, 96-well plate.
-
Protocol:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compound in phosphate buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the tyrosinase solution to each well and incubate for a short period.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time.
-
Calculate the initial reaction rates and the percentage of enzyme inhibition.
-
Determine the IC50 value.
-
Logical relationship in enzyme inhibition.
These protocols provide a framework for the systematic evaluation of this compound's bioactivity. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and laboratory conditions. The promising preliminary data on this compound and its derivatives warrant further investigation to fully elucidate its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Ethyl 4-hydroxy-3-methoxycinnamate
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and utilizing Ethyl 4-hydroxy-3-methoxycinnamate (also known as Ethyl ferulate) in in vitro experiments. Find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound (Ethyl ferulate) is the ethyl ester derivative of ferulic acid, a naturally occurring antioxidant.[1][2] It is a lipophilic compound known for its antioxidant, anti-inflammatory, and neuroprotective activities.[1][3][4] It is a white to off-white crystalline powder.[2][] Due to its lipophilic nature, it has poor solubility in aqueous solutions but is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[2][][6]
Q2: What is the best solvent to dissolve this compound for in vitro assays?
A2: For in vitro assays, dimethyl sulfoxide (B87167) (DMSO) is the most common and highly recommended solvent for preparing a concentrated stock solution.[1][3][6] Ethanol is also a viable option.[6][7] These organic solvents allow for the preparation of high-concentration stock solutions that can be serially diluted into aqueous cell culture media or buffers for your experiment.[8] It is critical to use newly opened or anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the compound's solubility.[1][3]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?
A3: This is a common issue with poorly soluble compounds. Precipitation occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium, often exacerbated by the low percentage of the organic co-solvent (DMSO) in the final solution. Here are several troubleshooting steps:
-
Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration in your assay.
-
Optimize Dilution: Add the stock solution to your pre-warmed (37°C) media while vortexing or stirring. This rapid dispersion can help prevent immediate precipitation.[8]
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always check the tolerance of your cell line to the solvent and include a vehicle control with the same final DMSO concentration.
-
Use a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help. However, this is generally not suitable for cell-based assays as detergents can be toxic to cells.[9]
-
Consider Complexation Agents: For more persistent solubility issues, using cyclodextrins can be an effective strategy.[10][11][12]
Q4: What are cyclodextrins and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][13] They can encapsulate poorly soluble molecules, like Ethyl ferulate, within their hydrophobic core, forming an "inclusion complex."[11] This complex has a hydrophilic exterior, which significantly increases the aqueous solubility of the guest molecule.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[10]
Quantitative Data Presentation
The solubility of this compound varies significantly across different solvents. The following table summarizes available solubility data to guide your stock solution preparation.
| Solvent | Reported Solubility | Molar Equivalent | Source(s) |
| DMSO | ≥ 100 mg/mL | ≥ 449.96 mM | [3] |
| DMSO | 44 mg/mL | 197.98 mM | [1] |
| DMSO | ~11 mg/mL | ~49.5 mM | [6] |
| Ethanol | ≥ 56.7 mg/mL | ≥ 255.14 mM | [7] |
| Ethanol | ~20 mg/mL | ~90.0 mM | [6] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | ~90.0 mM | [6] |
| Water | 449 mg/L (estimated) | ~2.02 mM | [14] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~2.25 mM | [6] |
Note: Solubility values can vary between suppliers and based on the purity of the compound and the solvent. It is always recommended to perform a small-scale test to confirm solubility with your specific reagents.
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard, high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (MW: 222.24 g/mol )[2]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 222.24 g/mol * 1000 mg/g = 2.22 mg
-
-
Weighing: Carefully weigh out 2.22 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of high-purity DMSO to the vial.
-
Mixing: Cap the vial securely and vortex the solution until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Precipitation in Media
This workflow provides a decision-making process for addressing compound precipitation upon dilution into aqueous media.
Mechanism of Action Visualization
Ethyl ferulate is known to exert its antioxidant effects in part through the activation of the Nrf2 signaling pathway.[3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, 4046-02-0 [thegoodscentscompany.com]
Technical Support Center: Ethyl 4-hydroxy-3-methoxycinnamate (Ethyl Ferulate) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ethyl 4-hydroxy-3-methoxycinnamate (also known as Ethyl Ferulate) in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is showing a decrease in potency over a short period. What are the likely causes?
A1: Rapid loss of potency in this compound solutions is often attributed to several factors:
-
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which reverts the molecule to ferulic acid and ethanol. This reaction is significantly accelerated by non-optimal pH conditions (either acidic or basic) and elevated temperatures.[1][2]
-
Oxidation: As a phenolic compound, this compound can undergo oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of colored degradation products and a loss of antioxidant efficacy.[3][4]
-
Photodegradation: Exposure to UV light can induce degradation. While it is used in sunscreens for its UV-absorbing properties, prolonged or intense light exposure can lead to its decomposition.[5][6]
Troubleshooting Steps:
-
pH Measurement: Check the pH of your solution. For optimal stability, it is recommended to maintain the pH in the range of 3.5 to 7.[7]
-
Temperature Control: Ensure your solution is stored at the recommended temperature, typically in a cool place. Avoid repeated freeze-thaw cycles. For long-term storage, -20°C for powdered form and -80°C for stock solutions are recommended.[8]
-
Light Protection: Store solutions in amber vials or otherwise protect them from light.
-
Solvent Purity: Use high-purity solvents and consider de-gassing them to remove dissolved oxygen.
-
Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q2: I observe a color change in my this compound solution, from colorless/pale yellow to a darker yellow or brown. What does this indicate?
A2: A color change is a common indicator of degradation, most likely due to oxidation. The phenolic moiety of the molecule is prone to oxidation, which can form quinone-like structures and other chromophoric degradation products. This process can be initiated by exposure to air (oxygen), light, or the presence of trace metal ions.
Troubleshooting Steps:
-
Minimize Headspace: When storing solutions, minimize the headspace in the container to reduce the amount of available oxygen.
-
Use of Antioxidants: In complex formulations, the inclusion of a secondary antioxidant may help to protect the this compound.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA could be beneficial. A compatibility study indicated that EDTA is compatible with the parent compound, ferulic acid.[9]
-
Analytical Confirmation: Use UV-Vis spectroscopy to check for changes in the absorption spectrum, which can confirm the formation of new chromophores. HPLC analysis can be used to identify and quantify the degradation products.
Q3: What are the primary degradation products of this compound that I should be looking for?
A3: The most commonly reported degradation product is ferulic acid , resulting from hydrolysis of the ester linkage.[1] Other potential degradation products can arise from oxidation and photodegradation, which may include dimers and various oxidation products of the aromatic ring.
Analytical Approach: A stability-indicating HPLC method should be used to separate this compound from its potential degradation products. Ferulic acid should be used as a reference standard to confirm its presence.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: this compound is a lipophilic compound.[10][11]
-
Good Solubility: It is soluble in organic solvents like DMSO, ethanol, and chloroform.[11] It is also soluble in oils, which is advantageous for cosmetic formulations.[7]
-
Storage of Stock Solutions: For long-term storage of stock solutions, DMSO is commonly used. However, it's noted that moisture-absorbing DMSO can reduce solubility, so fresh, high-purity DMSO is recommended.[8] Stock solutions in a solvent can be stored at -80°C for up to a year.[8]
Q5: Are there any known incompatibilities with common excipients?
A5: While specific compatibility studies for this compound are not extensively detailed in the provided search results, studies on its parent compound, ferulic acid, can offer some guidance. A study on ferulic acid showed good compatibility with excipients like passion fruit seed oil, Carbopol® Ultrez 30, EDTA, Crodabase CR2®, Crodamol™ GTCC, and Dow Corning® RM 2051.[9] However, potential interactions were noted with glyceryl stearate (B1226849) and Rapithix® A-60, and a significant incompatibility was found with the preservative Optiphen®.[9] It is crucial to perform compatibility studies with your specific formulation.
Summary of Stability Influencing Factors
| Factor | Influence on Stability | Recommendations |
| pH | Susceptible to hydrolysis in acidic and basic conditions. | Maintain pH in the range of 3.5 - 7.[7] |
| Temperature | Higher temperatures accelerate hydrolysis and oxidation. | Store in a cool place. Avoid temperatures above 40-60°C during formulation.[7] For long-term storage, use -20°C for powder and -80°C for solutions.[8] |
| Light | UV exposure can lead to photodegradation. | Protect from light by using amber containers or storing in the dark. |
| Oxygen | Prone to oxidation, leading to color change and potency loss. | Minimize headspace, use inert atmosphere, and consider antioxidants for formulations. |
| Solvents | Soluble in oils and organic solvents like DMSO and ethanol. | Use fresh, high-purity solvents. Be aware that moisture in DMSO can reduce solubility.[8] |
| Excipients | Potential for incompatibilities. | Conduct compatibility studies with all formulation components. Be cautious with preservatives like Optiphen®.[9] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is stable (e.g., HPLC-grade methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the powdered solid in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose the solution (in a quartz cuvette or other UV-transparent container) to a UV light source (e.g., 254 nm and 365 nm) for 24 hours.
-
A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.
Proposed Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 320 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mwbioprocessing.com [mwbioprocessing.com]
- 6. paulaschoice-eu.com [paulaschoice-eu.com]
- 7. Ethyl Ferulate [myskinrecipes.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Optimizing HPLC Parameters for Ethyl Ferulate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of ethyl ferulate.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is designed to provide solutions to common issues encountered during the HPLC analysis of ethyl ferulate.
Q1: What are the typical starting HPLC parameters for ethyl ferulate analysis?
A good starting point for developing an HPLC method for ethyl ferulate involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water.
Table 1: Recommended Initial HPLC Parameters for Ethyl Ferulate Detection
| Parameter | Recommended Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% ortho-phosphoric acid in water (pH adjusted to 2.5) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Approximately 318-320 nm |
| Column Temperature | 25-30 °C |
Q2: I'm observing significant peak tailing with my ethyl ferulate peak. What could be the cause and how can I fix it?
Peak tailing is a common issue in HPLC and can be caused by several factors. The logical flow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Detailed Steps:
-
Column Health : A degraded or contaminated column is a frequent cause of peak tailing. Try flushing the column with a strong solvent or replacing it if it's old. Using a guard column can help extend the life of your analytical column.
-
Mobile Phase pH : The pH of the mobile phase can affect the ionization state of ethyl ferulate. An acidic mobile phase (pH 2.5-3) is often used to ensure the compound is in its neutral form, which can improve peak shape.
-
Sample Overload : Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.
-
System Dead Volume : Excessive tubing length or loose fittings can cause dead volume, leading to peak broadening and tailing. Ensure all connections are tight and use tubing with the appropriate inner diameter.
Q3: My baseline is drifting or noisy. What are the common causes and solutions?
An unstable baseline can interfere with accurate peak integration. Here are some common causes and their solutions.[1][2][3]
Table 2: Troubleshooting Baseline Instability
| Issue | Potential Cause | Recommended Solution |
| Baseline Drift | - Inadequate column equilibration- Mobile phase composition changing- Temperature fluctuations | - Equilibrate the column for a sufficient time with the mobile phase.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature. |
| Baseline Noise | - Air bubbles in the system- Contaminated mobile phase or detector cell- Detector lamp issue | - Degas the mobile phase using sonication or helium sparging.- Filter the mobile phase and flush the system.- Check the detector lamp's age and intensity. |
| Ghost Peaks | - Contamination from previous injections (carryover)- Impurities in the mobile phase or sample | - Implement a thorough needle wash program.- Use high-purity solvents and prepare fresh samples.- Run a blank gradient to identify the source of contamination. |
Q4: I am seeing poor resolution between my ethyl ferulate peak and other components. How can I improve it?
Poor resolution can make accurate quantification difficult. Consider the following strategies to improve the separation of your peaks.[4]
Caption: Strategies for improving peak resolution in HPLC.
Detailed Steps:
-
Mobile Phase Composition : Adjusting the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact resolution. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Flow Rate : Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.
-
Column Selection : If optimizing the mobile phase and flow rate is not sufficient, consider using a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) or a column with a higher efficiency (longer column or smaller particle size).
Experimental Protocols
A detailed methodology for a typical HPLC analysis of ethyl ferulate is provided below.
1. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl ferulate standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient. For solid samples, an extraction step (e.g., with methanol or ethyl acetate) followed by filtration is necessary.
2. HPLC Method Protocol
The following table outlines a validated HPLC method for the determination of ethyl ferulate.
Table 3: Detailed HPLC Method Parameters
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Isocratic Elution | 50:50 |
| Gradient Elution | Start with a lower acetonitrile concentration and gradually increase it for complex samples. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Run Time | 10-15 minutes (adjust as needed based on chromatogram) |
3. System Suitability
Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times and checking for:
-
Repeatability: The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Tailing Factor: The tailing factor for the ethyl ferulate peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates should be high, indicating good column efficiency.
Caption: General workflow for the HPLC analysis of ethyl ferulate.
References
"Ethyl 4-hydroxy-3-methoxycinnamate" purification challenges and solutions
Technical Support Center: Ethyl 4-hydroxy-3-methoxycinnamate Purification
Welcome to the technical support center for the purification of this compound (Ethyl Ferulate). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted starting materials such as ferulic acid and ethanol (B145695), residual catalysts (e.g., sulfuric acid), and byproducts from side reactions.[1] Side reactions can be more prevalent when using strong acid catalysts, leading to dehydration and oxidation products.[1] If synthesized from natural sources like γ-oryzanol, co-extracted phytosterols (B1254722) may also be present.[2][3][4]
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Absolute ethanol is a commonly used and effective solvent for the recrystallization of this compound.[5] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.[6] Other potential solvent systems could include mixtures like hexane/ethyl acetate, though ethanol is a good starting point due to the ester functionality of the target molecule.[7]
Q3: My yield of purified this compound is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The esterification reaction may be equilibrium-limited. To drive the reaction forward, you can use a large excess of ethanol or remove water as it forms, for instance, by using a Dean-Stark apparatus.[8]
-
Product Degradation: Ethyl ferulate can be sensitive to high temperatures and strong acidic conditions, which may cause degradation.[2][9] Consider using milder catalysts like cation exchange resins or optimizing the reaction temperature and time.[1]
-
Losses During Workup: Significant product loss can occur during extraction and washing steps, especially if emulsions form.[8] Ensure proper phase separation and thoroughly back-extract the aqueous layers. Rinsing all glassware and the drying agent is also crucial.[10]
-
Inefficient Purification: The chosen purification method may not be optimal. For instance, in recrystallization, using too much solvent or cooling the solution too quickly can reduce the recovery of pure crystals.[6]
Q4: Can chromatography be used to purify this compound?
A4: Yes, chromatographic methods are effective for achieving high purity. Reverse-phase High-Performance Liquid Chromatography (HPLC) has been successfully used for the purification of ethyl ferulate from crude extracts.[9] For laboratory-scale purification, column chromatography with silica (B1680970) gel is a viable option, though care must be taken if the compound shows sensitivity to the acidic nature of silica.[10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Oily Product Obtained After Recrystallization
| Possible Cause | Solution |
| Cooling too rapidly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to "oil out" instead of forming crystals.[6] |
| Inappropriate solvent | The solvent may be too good a solvent for the compound even at low temperatures, or it may be a poor solvent even at high temperatures. Perform small-scale solubility tests with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find an optimal system where the compound is soluble when hot and insoluble when cold.[7] |
| Presence of impurities | Impurities can sometimes inhibit crystallization. Try pre-purifying the crude product by passing it through a short plug of silica gel to remove baseline impurities before attempting recrystallization. |
Problem 2: Product Degradation During Purification
| Possible Cause | Solution |
| High Temperatures | Avoid prolonged exposure to high heat. If using distillation for solvent removal, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[10] When performing chromatography, avoid excessive heat generation from the exothermic reaction of the solvent with the stationary phase. |
| Acid or Base Sensitivity | If using silica gel chromatography, the acidic nature of the silica may cause degradation. Consider using deactivated silica gel or an alternative stationary phase like alumina.[11] During workup, neutralize any acidic or basic catalysts promptly and avoid prolonged contact with strong acids or bases. |
Problem 3: Difficulty Removing Ferulic Acid Impurity
| Possible Cause | Solution |
| Similar Polarity | Ferulic acid has a similar core structure to this compound, which can make separation by chromatography challenging. |
| Insufficient Washing | Unreacted ferulic acid can be removed by washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, during the workup. The acidic ferulic acid will be deprotonated and move into the aqueous layer.[12] |
| Optimized Chromatography | For chromatographic separation, a fine-tuned eluent system is necessary. A gradient elution from a non-polar to a more polar solvent system can help resolve the two compounds. Monitor the fractions carefully using Thin Layer Chromatography (TLC). |
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis and purification methods for this compound.
Table 1: Comparison of Synthesis and Purification Methods
| Method | Catalyst | Reaction Conditions | Purification Technique | Yield | Purity | Reference |
| Esterification | Thionyl chloride | Reflux in ethanol for 20h | Extraction and washing | 98% | Not specified | [12] |
| Microwave-assisted Esterification | Sulfuric acid (10 mol%) | 88°C for 5 min | Not specified | 94% | Not specified | [13] |
| Microwave-assisted Esterification | Cation exchange resin 732 (30 wt%) | 300W for 30 min | Not specified | 84.2% | Not specified | [1] |
| Transesterification of γ-oryzanol | Sulfuric acid (12.30% v/v) | Reflux for 9.37h | Antisolvent crystallization | 83.60% (recovery) | 98% | [3][4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently in a water bath while stirring until the solid completely dissolves.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.[6]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for about 15-20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Antisolvent Crystallization from Transesterification Mixture
This protocol is adapted from a method for synthesizing and purifying ethyl ferulate from γ-oryzanol.[3][4]
-
Reaction Quenching: After the transesterification reaction is complete, cool the reaction mixture to room temperature.
-
Antisolvent Addition: Slowly add distilled water to the ethanol-containing reaction mixture with stirring. The addition of water (the antisolvent) will decrease the solubility of the less polar co-products (phytosterols and unreacted γ-oryzanol), causing them to precipitate. The target product, this compound, will remain in the ethanol-water solution.
-
Solid Removal: Separate the precipitated solids by filtration.
-
Product Recovery: Recover the this compound from the filtrate by removing the ethanol and water, for example, using a rotary evaporator.
-
Further Purification (Optional): The recovered product can be further purified by a subsequent recrystallization as described in Protocol 1.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 4046-02-0 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
Preventing degradation of "Ethyl ferulate" during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl Ferulate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl Ferulate and what are its primary applications in research?
A1: Ethyl ferulate is the ethyl ester of ferulic acid, a naturally occurring phenolic compound. It is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties. In research, it is commonly used to investigate its therapeutic potential in various models of oxidative stress- and inflammation-related diseases. Its lipophilic nature allows for better cell membrane permeability compared to its parent compound, ferulic acid.
Q2: What are the main causes of Ethyl Ferulate degradation during experiments?
A2: The primary factors contributing to the degradation of Ethyl Ferulate include:
-
Hydrolysis: The ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, yielding ferulic acid and ethanol (B145695).
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and light.
-
Photodegradation: Exposure to ultraviolet (UV) and even visible light can lead to the degradation of the molecule.
-
Thermal Stress: Elevated temperatures can increase the rate of both hydrolysis and oxidation.
Q3: How should I properly store Ethyl Ferulate powder and its stock solutions?
A3:
-
Powder: Store solid Ethyl Ferulate in a tightly sealed container at -20°C for long-term storage (stable for at least four years) or at 2-8°C for short-term use, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or ethanol.[1] For optimal stability, aliquot the stock solution into smaller volumes in tightly sealed, light-protecting vials and store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]
Q4: What are the best practices for preparing working solutions of Ethyl Ferulate for cell culture experiments?
A4: Due to its poor aqueous solubility, it is recommended to first dissolve Ethyl Ferulate in a sterile organic solvent like DMSO or ethanol to create a concentrated stock solution.[1] Subsequently, this stock solution can be diluted to the final working concentration in the cell culture medium immediately before use. It is not recommended to store aqueous solutions of Ethyl Ferulate for more than one day. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in in vitro assays.
| Possible Cause | Troubleshooting/Prevention Strategy |
| Degradation in stock solution | Prepare fresh stock solutions regularly. Store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[2] Use anhydrous solvents to prevent hydrolysis. |
| Degradation in working solution/cell culture medium | Prepare working solutions fresh for each experiment. Minimize the time between adding Ethyl Ferulate to the medium and starting the experiment. |
| Precipitation in cell culture medium | Ensure the final solvent concentration is not toxic to the cells (typically <0.5%). Visually inspect the medium for any signs of precipitation after adding the Ethyl Ferulate solution. If precipitation occurs, consider lowering the final concentration of Ethyl Ferulate or using a different solvent for the stock solution. |
| Adsorption to plasticware | Consider using low-adhesion plasticware for preparing and storing solutions. |
Issue 2: Visible changes in the appearance of Ethyl Ferulate solutions (e.g., color change, precipitation).
| Possible Cause | Troubleshooting/Prevention Strategy |
| Oxidation | A color change (e.g., to yellow or brown) can indicate oxidation. Protect solutions from light and air. Prepare solutions fresh and use them promptly. Purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound can help minimize oxidation. |
| Hydrolysis | Precipitation of ferulic acid (which is less soluble in some organic solvents than Ethyl Ferulate) may occur. Ensure the use of anhydrous solvents and protect solutions from moisture. |
| Low Solubility | The compound may be precipitating out of solution. Refer to the solubility data below and ensure you are not exceeding the solubility limit in your chosen solvent. Use sonication or gentle warming to aid dissolution, but be cautious of thermal degradation. |
Data Presentation
Table 1: Solubility of Ethyl Ferulate in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~44 mg/mL | [1] |
| Ethanol | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~11 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | Protect from light and moisture. | |
| Stock Solution (in DMSO or Ethanol) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvents. | [2] |
| Stock Solution (in DMSO or Ethanol) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvents. | [2] |
| Aqueous Working Solution | 2-8°C or Room Temperature | < 24 hours | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of Ethyl Ferulate Stock Solution
-
Weighing: Accurately weigh the desired amount of solid Ethyl Ferulate in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Sterilization (for cell culture): If the stock solution is intended for cell culture, sterile-filter it through a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for organic solvents).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Assessing Anti-Inflammatory Activity in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a suitable culture plate (e.g., 96-well plate for viability assays, 24-well or 6-well plates for protein/RNA analysis) at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of Ethyl Ferulate (prepared by diluting the stock solution). Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for a specific pre-treatment time (e.g., 1-2 hours).
-
Inflammatory Stimulus: Add an inflammatory stimulus, such as lipopolysaccharide (LPS), to the wells (except for the negative control group) to induce an inflammatory response.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for the expression of inflammatory mediators.
-
Analysis: After incubation, collect the cell culture supernatant and/or lyse the cells for subsequent analysis of inflammatory markers, such as:
-
Nitric Oxide (NO) production: Measured in the supernatant using the Griess assay.
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β): Measured in the supernatant using ELISA or cytokine arrays.
-
Gene expression of inflammatory mediators (e.g., iNOS, COX-2, TNF-α): Measured from cell lysates using RT-qPCR.
-
Protein expression and signaling pathway activation (e.g., NF-κB, Nrf2): Measured from cell lysates using Western blotting or immunofluorescence.
-
-
Cell Viability: In parallel, perform a cell viability assay (e.g., MTT, MTS, or LDH assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of Ethyl Ferulate at the tested concentrations.[3][4][5]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 4-hydroxy-3-methoxycinnamate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-3-methoxycinnamate (also known as Ethyl ferulate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are two primary methods for the synthesis of this compound:
-
Esterification of Ferulic Acid: This is a direct method where ferulic acid is reacted with ethanol (B145695) in the presence of an acid catalyst.[1]
-
Knoevenagel Condensation of Vanillin (B372448): This route involves the condensation of vanillin with an active methylene (B1212753) compound, such as malonic acid or its ethyl ester, followed by esterification if necessary. This can often be performed as a one-pot synthesis.[2]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can arise from several factors depending on the synthetic route. For the esterification of ferulic acid , key factors include:
-
Inefficient Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or used in a suboptimal concentration.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratio of reactants can lead to incomplete conversion.[3]
-
Water Content: The presence of water can reverse the esterification reaction.
For the Knoevenagel condensation of vanillin , consider the following:
-
Base Catalyst Activity: The base used (e.g., piperidine (B6355638), pyridine) may be impure or insufficient to efficiently deprotonate the active methylene compound.[4][5]
-
Reaction Conditions: Temperature and reaction time are critical. While some reactions proceed at room temperature, gentle heating is often required.[4]
-
Purity of Reactants: Impurities in vanillin or the active methylene compound can interfere with the reaction.
Q3: I am observing a dark brown coloration in my reaction mixture. What is the cause and how can I prevent it?
A dark brown color, particularly in acid-catalyzed reactions, can indicate degradation of the phenolic compounds at high temperatures or high acid concentrations. To mitigate this, consider the following:
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst.
-
Control Reaction Temperature: Avoid excessive heating and maintain the optimal temperature for the reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic hydroxyl group.
Q4: What are the common side products, and how can I minimize their formation?
In the Knoevenagel condensation route , potential side products include:
-
Self-condensation of Vanillin: This can occur in the presence of a strong base. Using a weak base like piperidine or pyridine (B92270) is recommended.[6]
-
Michael Addition: The active methylene compound can potentially add to the newly formed α,β-unsaturated ester.
-
Unreacted Starting Materials: Incomplete reactions will leave vanillin and the active methylene compound as impurities.
To minimize side products, carefully control the stoichiometry of reactants, use a weak base, and monitor the reaction progress using Thin Layer Chromatography (TLC).
Q5: What is the best method for purifying the final product?
The most common and effective method for purifying this compound is recrystallization .[1][7] Suitable solvent systems include ethanol/water or ethyl acetate (B1210297)/hexane. Column chromatography can also be used for purification, especially to separate closely related impurities.[8]
Troubleshooting Guides
Low Yield in Esterification of Ferulic Acid
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of ferulic acid | Inactive or insufficient acid catalyst. | Use fresh, concentrated sulfuric acid. Optimize catalyst loading (typically 1-5 mol%). |
| Reaction time is too short. | Monitor the reaction by TLC and continue until the ferulic acid spot disappears. Reaction times can range from 4 to 24 hours depending on the scale and temperature.[3] | |
| Reaction temperature is too low. | Refluxing ethanol (around 78°C) is a common condition. Ensure adequate heating. | |
| Unfavorable equilibrium. | Use a large excess of ethanol to drive the reaction towards the product. Consider removing water as it forms, for example, by using a Dean-Stark apparatus. | |
| Product loss during workup | Hydrolysis of the ester during aqueous workup. | Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) before extraction. |
| Insufficient extraction. | Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). |
Low Yield in Knoevenagel Condensation of Vanillin
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive base catalyst. | Use fresh piperidine or pyridine. Ensure anhydrous conditions as water can deactivate the catalyst. |
| Insufficiently activated methylene compound. | Ensure the use of an appropriate active methylene compound like ethyl acetoacetate (B1235776) or diethyl malonate. | |
| Reaction temperature is too low. | Gently heat the reaction mixture (e.g., 40-80°C) to increase the reaction rate. Monitor by TLC to avoid side product formation at higher temperatures. | |
| Formation of multiple products | Self-condensation of vanillin. | Use a weak base and add the vanillin slowly to the mixture of the active methylene compound and the catalyst. |
| Unfavorable reaction conditions. | Optimize the solvent. While pyridine can act as both a solvent and a catalyst, other solvents like toluene (B28343) or ethanol can be used. | |
| Product is an oil instead of a solid | Presence of impurities or incomplete reaction. | Ensure the reaction has gone to completion. Purify the oily product via column chromatography or attempt to induce crystallization by scratching the flask or seeding with a crystal of the pure product. |
Experimental Protocols
Protocol 1: Esterification of Ferulic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ferulic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: One-Pot Knoevenagel Condensation and Esterification from Vanillin
-
Reaction Setup: In a round-bottom flask, combine vanillin (1 equivalent), diethyl malonate (1.2 equivalents), and a solvent such as pyridine or toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours. A Dean-Stark trap can be used to remove the water formed during the condensation. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and wash with dilute hydrochloric acid to remove pyridine and piperidine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for Esterification of Ferulic Acid
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Catalyst (H₂SO₄) | 1 mol% | 5 mol% | 10 mol% | 65 |
| Time (hours) | 4 | 8 | 12 | 85 |
| Ethanol (equiv.) | 5 | 10 | 20 | 92 |
Note: This data is illustrative and based on typical optimization experiments.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Knoevenagel reaction | PPTX [slideshare.net]
- 7. Home Page [chem.ualberta.ca]
- 8. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
Cell toxicity of "Ethyl ferulate" at high concentrations
Technical Support Center: Ethyl Ferulate
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for experiments involving high concentrations of Ethyl Ferulate (EF).
Frequently Asked Questions (FAQs)
Q1: What is Ethyl Ferulate and what are its primary biological activities?
A1: Ethyl Ferulate (EF) is the ethyl ester of ferulic acid, a naturally occurring phenolic compound found in various plants.[1][2] It is known for its antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Due to its lipophilic nature, it has higher cell membrane permeability compared to its precursor, ferulic acid.[5] At lower, non-toxic concentrations, EF is a potent inducer of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular defense against oxidative stress.[6][7]
Q2: At what concentration is Ethyl Ferulate considered cytotoxic?
A2: The cytotoxicity of Ethyl Ferulate is highly dependent on the cell type and experimental conditions. While lower concentrations (e.g., 5-15 µM) are often cytoprotective, higher concentrations can induce toxicity. For instance, a concentration of 50 µM was found to cause substantial cytotoxic effects in rat astrocytes and neurons.[1][6] However, concentrations up to 60 µM showed no negative effect on normal esophageal cell proliferation, and a 100 µM concentration resulted in over 98% viability in polymorphonuclear cells.[4][8] Therefore, it is critical to determine the cytotoxic concentration for each specific cell line being investigated.
Q3: My experimental results with Ethyl Ferulate are inconsistent. What are the common causes?
A3: Inconsistent results often stem from issues with the compound's solubility. Ethyl Ferulate is sparingly soluble in aqueous media and can precipitate, leading to inaccurate dosing.[9] It is crucial to ensure the compound is fully dissolved in a stock solution (e.g., in DMSO) before diluting it in culture medium. Other factors include using cells at different passage numbers, variations in incubation times, and potential degradation of the compound in the medium.[10] Preparing fresh dilutions for each experiment from a well-prepared stock solution is recommended.[9]
Q4: I am observing higher-than-expected cytotoxicity. Could the solvent be the cause?
A4: Yes, the solvent used to dissolve Ethyl Ferulate, typically DMSO or ethanol (B145695), can be toxic to cells at certain concentrations.[10] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used for your compound. This allows you to distinguish between compound-induced and solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[10]
Q5: Why does Ethyl Ferulate switch from being protective at low concentrations to toxic at high concentrations?
A5: At low concentrations (5-15 µM), Ethyl Ferulate effectively induces the Nrf2/HO-1 pathway, which protects cells from oxidative stress.[3][6] However, at higher, cytotoxic concentrations (e.g., 50 µM), this induction of HO-1 protein expression and activity is not observed.[1][6] The precise mechanisms for high-concentration toxicity are still under investigation, but may involve other pathways, such as the induction of mitochondrial reactive oxygen species (ROS) or inhibition of critical cellular targets like mTOR in certain cancer cells.[3][4]
Data Summary Tables
Table 1: Summary of Ethyl Ferulate (EF) Cytotoxicity Data in Various Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| Rat Astrocytes & Neurons | 5 µM (neurons), 15 µM (astrocytes) | Maximal HO-1 induction (cytoprotective) | [2][6] |
| Rat Astrocytes & Neurons | 50 µM | Substantial cytotoxic effect | [2][6] |
| Human Esophageal (SHEE) | Up to 60 µM | No effect on cell proliferation | [4] |
| Human Lung Carcinoma (A549) | > 50 µM | IC50 (slight cytotoxicity) | [7] |
| Human Lung Carcinoma (Calu-1) | > 50 µM | IC50 (slight cytotoxicity) | [7] |
| Human Polymorphonuclear (PMN) Cells | 100 µM | >98% viability (non-toxic) | [8] |
Table 2: Solubility of Ethyl Ferulate in Common Laboratory Solvents
| Solvent | Approximate Solubility | Notes | Reference |
| Ethanol | ~20 mg/mL | - | [9] |
| DMSO | ~11 mg/mL | - | [9] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Indicates poor aqueous solubility | [9] |
| Cell Culture Media | Sparingly soluble | Must be introduced via a solvent carrier | [9] |
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
Issue 2: Dose-Dependent Effect Anomaly
Caption: Opposing effects of Ethyl Ferulate at different concentrations.
Experimental Protocols
Protocol 1: Preparation of Ethyl Ferulate Stock Solution
This protocol is adapted from best practices for compounds with limited aqueous solubility. [9]
-
Weighing: Accurately weigh the desired amount of solid Ethyl Ferulate powder in a sterile conical tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-grade DMSO to achieve a high-concentration stock (e.g., 10-20 mM). Using DMSO is recommended over ethanol for higher concentrations. [9]3. Solubilization: Vortex the tube vigorously. If particles remain, place the tube in an ultrasonic water bath and sonicate until the solution is completely clear.
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Assessing Cytotoxicity (MTT Assay)
This is a general protocol and should be optimized for your specific cell line and lab conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the Ethyl Ferulate stock solution in pre-warmed complete culture medium. Ensure the final DMSO concentration remains constant across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Include "cells + medium only" (negative control) and "cells + medium + solvent" (vehicle control) wells.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of Ethyl Ferulate.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
Caption: General experimental workflow for an MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway [frontiersin.org]
- 5. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interference of Ethyl 4-hydroxy-3-methoxycinnamate in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-3-methoxycinnamate (also known as Ethyl ferulate). The following information addresses common issues related to its potential interference in a variety of biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
This compound, or Ethyl ferulate, is an ester derivative of ferulic acid, a naturally occurring phenolic compound.[1][2] It is recognized for its potent antioxidant and anti-inflammatory properties.[1][3] Its lipophilic nature enhances its ability to cross cellular membranes compared to ferulic acid. In experimental settings, it is often investigated for its capacity to scavenge free radicals and its modulatory effects on signaling pathways such as the Nrf2/HO-1 and NF-κB pathways.[3][4]
Q2: My results with this compound are inconsistent across different assays. What could be the reason?
Inconsistencies in experimental results with this compound can stem from several factors:
-
Assay-dependent antioxidant activity: Its antioxidant capacity can vary significantly depending on the assay method used (e.g., DPPH, ABTS, FRAP), leading to different quantitative outcomes.[5]
-
Solubility and Aggregation: Ethyl ferulate is sparingly soluble in aqueous buffers and may precipitate or form aggregates at higher concentrations, leading to non-specific interactions and variable results.[6]
-
Optical Interference: As a UV-absorbing compound, it can interfere with fluorescence- and absorbance-based assays.[6][7]
-
Cell-based vs. Acellular Assays: The compound may exhibit different efficacy in cell-free versus cell-based systems due to factors like cell permeability and metabolism.[1]
Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?
While there are no definitive studies classifying this compound as a PAIN, its chemical structure, a phenolic compound, is a feature found in some classes of PAINS. PAINS are known to cause false-positive results in high-throughput screens through various mechanisms. Therefore, it is crucial to perform appropriate counter-screens and orthogonal assays to validate any observed activity.
Q4: I am observing a decrease in signal in my luciferase-based reporter assay. Is this a true biological effect of this compound?
Not necessarily. A decrease in signal in a luciferase reporter assay could be due to direct inhibition of the luciferase enzyme or interference with the light detection process, rather than a genuine effect on your target promoter. Compounds with similar phenolic structures have been reported to inhibit firefly luciferase. It is essential to perform a counter-screen using purified luciferase enzyme to rule out direct inhibition.
Troubleshooting Guides
Issue 1: Inconsistent Results in Antioxidant Capacity Assays (DPPH, ABTS, FRAP)
| Potential Cause | Troubleshooting/Optimization |
| Differential Reactivity | Be aware that this compound's antioxidant activity can differ between assays due to varying reaction mechanisms. It is advisable to use multiple antioxidant assays to obtain a comprehensive profile.[5] |
| Solubility Issues | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO). Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells. Run a solvent control to account for any effects of the solvent on the assay.[6] |
| Reaction Kinetics | The reaction of phenolic compounds with radicals like DPPH can be slow. Perform a time-course experiment to determine the optimal incubation time for the reaction to reach completion before taking measurements. |
| Color Interference | If your sample containing this compound is colored, it may interfere with absorbance readings. Prepare a sample blank (sample in solvent without the radical) to subtract the background absorbance. |
Issue 2: Suspected Interference in Fluorescence-Based Assays
| Potential Cause | Troubleshooting/Optimization |
| Autofluorescence/Absorbance | This compound absorbs UV light with maxima at approximately 218, 236, and 326 nm.[6] This can interfere with assays using fluorophores that are excited or emit in these regions. Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths to assess its contribution to the signal. If there is significant overlap, consider using a red-shifted fluorophore. |
| Inner Filter Effect | The compound's absorbance can quench the fluorescence signal by absorbing either the excitation or emission light. This can be mitigated by using lower concentrations of the compound or by measuring fluorescence from the top of the plate if using a plate reader. |
Issue 3: False Positives in Cell-Based Assays
| Potential Cause | Troubleshooting/Optimization |
| Cytotoxicity | At higher concentrations, this compound can be cytotoxic.[8] Always determine the cytotoxic concentration range of the compound on your specific cell line using an appropriate viability assay (e.g., MTT, CellTiter-Glo) before conducting functional assays. Ensure that the concentrations used in your experiments are non-toxic. |
| Non-specific Redox Activity | The antioxidant nature of the compound can lead to a general reduction in cellular reactive oxygen species (ROS), which may non-specifically affect various signaling pathways. To confirm a specific mechanism of action, consider using structurally related but inactive control compounds or employing gene knockdown/knockout models for the proposed target. |
| Compound Aggregation | Due to its limited aqueous solubility, this compound may form aggregates in cell culture media, which can non-specifically interact with proteins and cellular membranes. Visually inspect for precipitation. The inclusion of a small percentage of a non-ionic detergent like Tween-20 in the assay buffer can sometimes help prevent aggregation, but its compatibility with the assay must be verified. |
Quantitative Data Summary
| Assay | Compound | IC50 / Activity | Reference |
| Antioxidant Assays | |||
| DPPH Radical Scavenging | Ethyl ferulate | Lower than Ferulic Acid | [9] |
| ABTS Radical Scavenging | Ethyl ferulate | Lower than Ferulic Acid | [5] |
| FRAP (Ferric Reducing Antioxidant Power) | Ethyl ferulate | Lower than Ferulic Acid | [5] |
| Cell-Based Assays | |||
| Inhibition of ROS in Neutrophils | Ethyl ferulate | More potent than Ferulic Acid | [1][2] |
| Cytotoxicity in RAW 264.7 macrophages | Ethyl ferulate | No significant toxicity up to 80 mg/L | [4] |
| Inhibition of PGE2 production in LPS-stimulated RAW 264.7 cells | Ethyl ferulate | Significant inhibition at 10-80 mg/L | [4] |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve this compound in methanol or another suitable solvent to create a stock solution. Prepare a series of dilutions from the stock.
-
Assay Procedure:
-
In a 96-well plate, add your diluted samples.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for a predetermined time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Luciferase Counter-Screen Assay
-
Reagent Preparation: Prepare a solution of purified firefly luciferase enzyme in an appropriate assay buffer. Prepare a solution of D-luciferin and ATP.
-
Compound Dilution: Create a serial dilution of this compound in the assay buffer.
-
Assay Procedure:
-
In a white, opaque 96-well plate, add the diluted compound.
-
Add the luciferase enzyme solution to all wells.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Using a luminometer with an injector, add the D-luciferin/ATP solution to each well and immediately measure the luminescence.
-
-
Analysis: Compare the luminescence in the presence of this compound to the vehicle control to determine if there is direct inhibition of the enzyme.
Visualizations
Figure 1. A generalized experimental workflow for biochemical assays.
Figure 2. A troubleshooting decision tree for unexpected results.
Figure 3. Simplified diagram of the NF-κB signaling pathway and the inhibitory role of Ethyl ferulate.
References
- 1. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. The Structure–Antioxidant Activity Relationship of Ferulates [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ethyl Ferulate in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of ethyl ferulate for enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of ethyl ferulate important?
A1: Ethyl ferulate, a lipophilic derivative of ferulic acid, possesses significant antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] However, its therapeutic efficacy can be limited by low water solubility and variable absorption, which affects its bioavailability.[1][3] Enhancing bioavailability ensures that a greater fraction of the administered dose reaches systemic circulation, leading to more consistent and effective therapeutic outcomes.
Q2: What are the primary challenges in formulating ethyl ferulate?
A2: The main challenge stems from its lipophilic (hydrophobic) nature and immiscibility with water.[1][3][4] This poor aqueous solubility can lead to low dissolution rates, which is often the rate-limiting step for absorption. Furthermore, in lipid-based nanoformulations, issues such as low drug loading, potential for the drug to be expelled from the carrier during storage, and formulation instability can occur.[4][5]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of ethyl ferulate?
A3: Several advanced formulation strategies are well-suited for lipophilic compounds like ethyl ferulate. These include:
-
Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles made from a blend of solid and liquid lipids. This creates a less-ordered lipid matrix that can accommodate more drug and minimize drug expulsion during storage compared to older solid lipid nanoparticles (SLNs).[5][6]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They are effective at protecting the encapsulated drug from degradation and can improve oral bioavailability by 2- to 25-fold for various drugs.[7]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract. This provides a large surface area for drug absorption and can significantly enhance the bioavailability of poorly soluble drugs.[8][9] For ferulic acid, a SMEDDS formulation increased the relative bioavailability to 185.96% in rats.[8][10]
Q4: How does esterification of ferulic acid to ethyl ferulate affect its pharmacokinetics?
A4: Esterification to ethyl ferulate alters the pharmacokinetic profile of the parent compound, ferulic acid. Following oral administration of ethyl ferulate to rats, the peak plasma concentration (Cmax) of ferulic acid was observed at 0.25 hours.[8] This indicates rapid absorption and subsequent hydrolysis of the ester back to the active ferulic acid in the body.[11][12]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (EE) or Drug Loading (DL) in Lipid Nanoparticles (SLNs/NLCs)
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Poor solubility of ethyl ferulate in the lipid matrix. | Screen various solid and liquid lipids to find a matrix where ethyl ferulate has high solubility. For NLCs, optimize the ratio of solid lipid to liquid lipid. | Higher solubility of the drug in the molten lipid phase is crucial for achieving high entrapment. The liquid lipid in NLCs creates imperfections in the crystal lattice, providing more space for drug molecules.[5][13] |
| Drug partitioning into the external aqueous phase during formulation. | Use a high-shear homogenization or ultrasonication method to rapidly form the nanoemulsion, quickly solidifying the lipid particles and trapping the drug inside.[14][15] | Rapid particle formation minimizes the time available for the lipophilic ethyl ferulate to leak from the oily phase into the surrounding aqueous medium. |
| Drug precipitation during the formulation process. | Ensure the temperature of both the lipid and aqueous phases are maintained 5-10°C above the melting point of the solid lipid during the emulsification step.[15][16] | This prevents premature crystallization of the lipid before the drug is adequately dispersed and entrapped within the lipid core. |
| Insufficient surfactant concentration. | Optimize the type and concentration of the surfactant. A concentration of 0.5% to 5% (w/w) is typical.[13] Using a combination of surfactants can also be beneficial. | The surfactant is critical for stabilizing the newly formed nanoparticles and preventing their aggregation, which can lead to drug expulsion. |
Issue 2: Formulation Instability (Particle Aggregation or Drug Expulsion During Storage)
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Sub-optimal particle surface charge (Zeta Potential). | Select surfactants that impart a high surface charge to the nanoparticles. A zeta potential greater than +30 mV or less than -30 mV is generally desired.[17] | A high zeta potential indicates strong electrostatic repulsion between particles, which prevents them from aggregating and maintains the stability of the dispersion. |
| Lipid crystallization and drug expulsion. | Formulate as Nanostructured Lipid Carriers (NLCs) instead of Solid Lipid Nanoparticles (SLNs). The blend of solid and liquid lipids in NLCs creates a less ordered matrix. | The imperfect crystalline structure of NLCs reduces the likelihood of drug expulsion during polymorphic transitions of the lipid matrix over time.[5][13][18] |
| Inappropriate storage conditions. | Store the final formulation as a freeze-dried (lyophilized) powder. Store liquid dispersions at recommended temperatures (e.g., 4°C), avoiding freeze-thaw cycles.[2][3] | Lyophilization removes water and can significantly enhance the long-term stability of the nanoparticle formulation. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Ferulic Acid and its Formulations in Rats (Oral Administration)
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (%) | Species | Reference |
| Ferulic Acid Suspension | 10 mg/kg | 8.17 | 0.03 | - | Rat | [8] |
| Ethyl Ferulate | 150 mg/kg | 18.38 ± 1.38 | 0.25 | - | Rat | [8][11] |
| Ethyl Ferulate + Piperine | 150 mg/kg EF + 40 mg/kg Piperine | 15.27 ± 1.18 | 0.25 | - | Rat | [8][11] |
| Ferulic Acid SMEDDS | 50 mg/kg | 4.01 ± 0.58 | 0.25 | 185.96 | Rat | [8][10] |
| Nisoldipine SLNs | 10 mg/kg | 258.1 ± 18.4 | 3.0 | - | Rat | [19] |
| Nisoldipine NLCs | 10 mg/kg | 415.7 ± 25.6 | 4.0 | 109 (vs SLNs) | Rat | [19] |
| Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The Nisoldipine data is included to illustrate the comparative performance of SLNs and NLCs for a poorly soluble drug. |
Experimental Protocols
Protocol 1: Preparation of Ethyl Ferulate-Loaded NLCs
This protocol is based on the high-pressure homogenization method.[6][16]
-
Preparation of Lipid Phase:
-
Weigh the required amounts of a solid lipid (e.g., Cetyl palmitate), a liquid lipid (e.g., Miglyol® 812), and ethyl ferulate. A typical solid-to-liquid lipid ratio is 7:3.[17]
-
Heat the mixture in a beaker to 5-10°C above the melting point of the solid lipid under magnetic stirring until a clear, homogenous lipid melt is obtained.[6]
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve a surfactant (e.g., Polysorbate 80) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[6]
-
-
Formation of Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous high-shear homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[6]
-
-
Homogenization:
-
Formation of NLCs:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The solidification of the lipid droplets will form the NLC dispersion.
-
Protocol 2: Preparation of Ethyl Ferulate-Loaded SMEDDS
This protocol is adapted from methods for formulating poorly soluble drugs into SMEDDS.[8][11][20]
-
Excipient Screening:
-
Determine the solubility of ethyl ferulate in various oils (e.g., glyceryl triacetate, olive oil), surfactants (e.g., Labrasol, Tween 80), and co-surfactants (e.g., PEG 400, Transcutol P).
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant that show the best solubility for ethyl ferulate.
-
Prepare various mixtures of these components at different ratios. Titrate each mixture with water and observe the formation of microemulsions to identify the self-microemulsifying region.
-
-
Formulation Preparation:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram (e.g., 20% oil, 45% surfactant, 35% co-surfactant).
-
Accurately weigh the components and mix them using a vortex mixer until a clear, homogenous solution is formed.
-
Dissolve the predetermined amount of ethyl ferulate into the mixture with gentle stirring to obtain the final SMEDDS pre-concentrate.
-
Protocol 3: Quantification of Entrapment Efficiency (EE)
This protocol outlines the analytical steps to quantify encapsulated ethyl ferulate.[3]
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle dispersion (e.g., NLCs).
-
Separate the nanoparticles from the aqueous medium containing unencapsulated ("free") ethyl ferulate. This can be done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon® Ultra).
-
-
Quantification of Free Drug:
-
Quantification of Total Drug:
-
Take the same initial volume of the nanoparticle dispersion.
-
Add a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to disrupt the lipid nanoparticles and completely dissolve both the encapsulated and free drug.
-
Determine the ethyl ferulate concentration in this solution using HPLC. This is the "Total Drug."
-
-
Calculation of EE:
-
Use the following formula: EE (%) = [ (Total Drug - Free Drug) / Total Drug ] x 100
-
Visualizations
References
- 1. Documents download module [ec.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Self-Microemulsifying Drug Delivery System for Improved Oral Delivery and Hypnotic Efficacy of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. [PDF] Self-Microemulsifying Drug Delivery System for Improved Oral Delivery and Hypnotic Efficacy of Ferulic Acid | Semantic Scholar [semanticscholar.org]
- 11. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparative study of nisoldipine-loaded nanostructured lipid carriers and solid lipid nanoparticles for oral delivery: preparation, characterization, permeation and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jmpas.com [jmpas.com]
- 21. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Ferulic Acid and Ethyl 4-hydroxy-3-methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antioxidant performance of ferulic acid and its ethyl ester derivative, Ethyl 4-hydroxy-3-methoxycinnamate, supported by experimental data.
Ferulic acid, a phenolic compound abundant in the plant kingdom, and its synthetic derivative, this compound (ethyl ferulate), are both recognized for their antioxidant properties. This guide provides a detailed comparison of their antioxidant efficacy, drawing upon data from various in vitro assays. The structural difference, the esterification of the carboxylic acid group in ferulic acid to an ethyl ester in this compound, influences its physicochemical properties and, consequently, its biological activity.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of these two compounds has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The following table summarizes the key quantitative findings from comparative studies.
| Antioxidant Assay | Ferulic Acid | This compound | Reference |
| DPPH Radical Scavenging Activity (IC50) | 23.5 ± 0.5 µM | 59.7 ± 0.2 µM | [1] |
| ABTS Radical Cation Scavenging Activity | Higher Activity | Lower Activity | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Higher Reducing Power | Lower Reducing Power | [2] |
Note: A lower IC50 value in the DPPH assay indicates a higher antioxidant activity. For ABTS and FRAP assays, "Higher Activity/Power" signifies a greater capacity to scavenge radicals or reduce ferric ions, respectively.
The data consistently indicates that in cell-free chemical assays (DPPH, ABTS, and FRAP), ferulic acid exhibits superior antioxidant activity compared to this compound .[1][2] The free carboxylic acid group in ferulic acid is thought to contribute to its higher radical scavenging and reducing capabilities in these aqueous-based systems. However, it is important to note that the increased lipophilicity of this compound may enhance its ability to penetrate cellular membranes, potentially leading to different activity profiles in biological systems. One study, for instance, found that while ferulic acid was a more potent scavenger of the DPPH radical in a cell-free environment, ethyl ferulate was more effective at scavenging reactive oxygen species produced by activated leukocytes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Test compounds (ferulic acid and this compound) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
-
Assay Procedure:
-
A specific volume of the test compound or standard solution is mixed with a defined volume of the DPPH working solution in a cuvette or a 96-well plate.
-
A blank sample containing the solvent and the DPPH solution is also prepared.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test compounds and a standard (e.g., Trolox) are prepared at various concentrations.
-
-
Assay Procedure:
-
A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Data Analysis:
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the test compound to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be prepared fresh and warmed to 37°C before use.
-
A standard curve is prepared using a series of concentrations of a known antioxidant, such as FeSO₄ or Trolox.
-
-
Assay Procedure:
-
A small volume of the test sample is mixed with a larger volume of the FRAP reagent.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
-
Data Analysis:
-
The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Signaling Pathways and Experimental Workflows
The antioxidant effects of ferulic acid and its derivatives are not solely based on direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.
Nrf2-Keap1-ARE Signaling Pathway
A key pathway implicated in the antioxidant action of these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1)-Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like ferulic acid and its derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Caption: The Nrf2-Keap1-ARE signaling pathway for antioxidant response.
Experimental Workflow for Antioxidant Assays
The general workflow for the common in vitro antioxidant assays follows a similar pattern of reagent preparation, reaction with the antioxidant compound, and subsequent measurement of a change in absorbance.
Caption: A generalized experimental workflow for in vitro antioxidant capacity assays.
References
Comparing the lipophilicity of "Ethyl ferulate" and other ferulic acid esters
For researchers and drug development professionals, understanding the physicochemical properties of active compounds is paramount. Ferulic acid, a potent antioxidant, is limited in its applications by its relatively low lipophilicity, which can hinder its ability to cross biological membranes.[1] Esterification of ferulic acid is a common strategy to enhance its lipophilicity, thereby improving its potential for use in pharmaceutical and cosmetic formulations.[1][2] This guide provides a comparative analysis of the lipophilicity of ethyl ferulate and other ferulic acid esters, supported by experimental and computed data.
Comparative Lipophilicity Data
The lipophilicity of a compound is commonly expressed by its partition coefficient (logP), which measures its distribution in a biphasic system, typically octanol (B41247) and water.[3] A higher logP value indicates greater lipophilicity. The data presented in Table 1 summarizes the logP values for a series of ferulic acid alkyl esters. The values clearly demonstrate a trend: as the length of the alkyl ester chain increases, so does the lipophilicity of the molecule.
Table 1: Comparison of Calculated logP Values for Ferulic Acid and Its Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (XLogP3) | Data Source |
|---|---|---|---|---|
| Ferulic Acid | C₁₀H₁₀O₄ | 194.18 | 1.5 | |
| Methyl Ferulate | C₁₁H₁₂O₄ | 208.21 | - | [4] |
| Ethyl Ferulate | C₁₂H₁₄O₄ | 222.24 | 2.2 | |
| n-Propyl Ferulate | C₁₃H₁₆O₄ | 236.26 | 2.7 | |
| Butyl Ferulate | C₁₄H₁₈O₄ | 250.29 | 3.1 | |
| Octyl Ferulate | C₁₈H₂₆O₄ | 306.40 | 5.3 | |
| Dodecyl Ferulate | C₂₂H₃₄O₄ | 362.50 | - | [4] |
| Octacosyl Ferulate | C₃₈H₆₆O₄ | 586.93 | 16.1 |
Note: XLogP3 is a computationally predicted logP value. The logP for Methyl and Dodecyl ferulate are not specified in the search results but are included to show the homologous series. Their lipophilicity is expected to follow the observed trend.
This trend of increasing lipophilicity with a longer alkyl chain is a critical consideration for formulation scientists. For instance, while ethyl and methyl ferulate show enhanced lipid solubility compared to ferulic acid, longer-chain esters like octyl and dodecyl ferulate exhibit significantly higher lipophilicity, making them more suitable for incorporation into oil-based vehicles or for applications requiring deeper penetration into lipid-rich tissues.[4]
Experimental Protocols for Lipophilicity Determination
The determination of logP is a crucial experimental procedure in drug development and formulation science. The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC).[3]
1. Shake-Flask Method (OECD Guideline 107)
This traditional method directly measures the partitioning of a solute between water and n-octanol.
-
Principle: A known amount of the ferulic acid ester is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the ester in each phase is then determined analytically to calculate the partition coefficient.[3]
-
Procedure:
-
Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.[5]
-
Dissolution: The ferulic acid ester is dissolved in one of the phases.
-
Partitioning: The solution is added to the other phase in a separatory funnel. The funnel is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.[5]
-
Analysis: The concentration of the ester in both the n-octanol and aqueous phases is measured. This is often done using UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]
-
2. HPLC-Based Method (OECD Guideline 117)
This method uses reversed-phase HPLC to estimate logP based on the retention time of the compound.
-
Principle: A strong correlation exists between the retention time of a solute on a non-polar stationary phase (like C18) and its n-octanol/water partition coefficient. A series of reference compounds with known logP values are used to create a calibration curve.
-
Procedure:
-
Calibration: A set of standard compounds with well-established logP values are injected into the HPLC system. Their retention times are recorded.
-
Sample Analysis: The ferulic acid ester is injected into the same HPLC system under identical conditions.[6]
-
Determination: The retention time of the ferulic acid ester is used to interpolate its logP value from the calibration curve generated with the reference compounds. The mobile phase is typically a mixture of methanol (B129727) and water.[6]
-
Visualizing the Structure-Lipophilicity Relationship
The relationship between the chemical structure of ferulic acid esters and their lipophilicity can be visualized as a logical progression. The addition of each methylene (B1212753) group (-CH2-) to the alkyl chain systematically increases the non-polar character of the molecule, leading to a higher logP value.
Caption: Increasing alkyl chain length on the ferulic acid backbone leads to higher logP values.
References
- 1. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Effects of Different Lipophilized Ferulate Esters in Fish Oil-Enriched Milk: Partitioning, Interaction, Protein, and Lipid Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. [Determination of docosyl ferulate in extract of Pygeum africanton Hook. by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of HPLC method for "Ethyl 4-hydroxy-3-methoxycinnamate" quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ethyl 4-hydroxy-3-methoxycinnamate, also known as Ethyl ferulate. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with a detailed, validated protocol. For comparative purposes, alternative techniques including High-Performance Thin-Layer Chromatography (HPTLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are also discussed, with supporting experimental data from related compounds.
Method Performance Comparison
The selection of an analytical method is critical for accurate and reliable quantification. The following table summarizes the performance characteristics of HPLC, HPTLC, and UV-Vis Spectrophotometry for the analysis of this compound and related phenolic compounds.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Visible Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
| Linear Range | 5 - 360 µg/mL[1][2] | 100 - 1000 ng/spot | 5 - 30 µg/mL[3] |
| Accuracy (% Recovery) | 98.02% - 101.26%[1][2] | 98% - 102% | 97.6%[3] |
| Precision (%RSD) | < 2.0%[1][2] | < 2.0% | < 2.0%[3] |
| Limit of Detection (LOD) | 7.07 µg/mL[1][2] | 12.85 - 27.66 ng/spot | 0.045 µg/mL[3] |
| Limit of Quantification (LOQ) | 21.43 µg/mL[1][2] | 38.96 - 42.28 ng/spot | 0.119 µg/mL[3] |
| Specificity | High | Moderate to High | Low to Moderate |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes (for multiple samples) | < 5 minutes |
Note: Data for HPLC is adapted from a validated method for the structurally similar compound Ethyl p-methoxycinnamate[1][2]. Data for HPTLC and UV-Vis Spectrophotometry is based on the analysis of the related compound, ferulic acid, and gallic acid respectively[3].
Experimental Protocols
Detailed methodologies for the HPLC quantification of this compound are provided below. Protocols for HPTLC and UV-Vis spectrophotometry are based on the analysis of ferulic acid and can be adapted.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for Ethyl p-methoxycinnamate and is suitable for the quantification of this compound[1][2].
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (70:30 v/v) containing 0.1% Trifluoroacetic Acid (TFA)[1][2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25°C).
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 360 µg/mL[1][2].
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound. Transfer it to a 10 mL volumetric flask, add methanol, and sonicate for 15 minutes to ensure complete dissolution and extraction. Make up the volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: Assessed by injecting a series of at least five concentrations of the standard solution. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
-
Accuracy: Determined by the recovery of known amounts of the standard added to a sample matrix. The analysis should be performed at three different concentration levels in triplicate.
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple samples of the same homogeneous sample. The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
To clearly illustrate the key processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the validation of the HPLC method.
Caption: Comparison of analytical methods.
References
Potential for Cross-Reactivity of Ethyl 4-hydroxy-3-methoxycinnamate in Immunoassays: A Comparative Guide
For researchers in drug development and various scientific fields utilizing immunoassays, understanding the potential for cross-reactivity of compounds structurally similar to the target analyte is paramount for data accuracy. This guide provides a comparative analysis of Ethyl 4-hydroxy-3-methoxycinnamate, also known as Ethyl ferulate, and its potential for cross-reactivity in immunoassays, with a particular focus on assays designed for its parent compound, ferulic acid.
This compound is the ethyl ester derivative of ferulic acid, a ubiquitous phenolic acid in the plant kingdom.[1] Due to its structural similarity to other biologically relevant molecules, there is a potential for this compound to be recognized by antibodies raised against these molecules, leading to inaccurate measurements in immunoassay systems.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte. This can lead to falsely elevated results, compromising the reliability of the assay. The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte.
Case Study: Ferulic Acid Immunoassay
To illustrate the potential for cross-reactivity, we will consider a commercially available competitive enzyme-linked immunosorbent assay (cELISA) designed for the quantitative analysis of ferulic acid.[1] In such an assay, free ferulic acid in a sample competes with a ferulic acid-enzyme conjugate for binding to a limited number of anti-ferulic acid antibody binding sites immobilized on a microplate. The signal generated is inversely proportional to the amount of ferulic acid in the sample.
Given the structural similarity between ferulic acid and this compound, it is plausible that the anti-ferulic acid antibodies in such a kit could also recognize and bind to this compound. The key structural difference is the esterification of the carboxylic acid group in ferulic acid to an ethyl ester in this compound. The impact of this modification on antibody binding would determine the extent of cross-reactivity.
Hypothetical Cross-Reactivity Data
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | 10 | 100 |
| This compound | Ethyl ferulate | 200 | 5 |
| Caffeic Acid | 3,4-dihydroxycinnamic acid | 50 | 20 |
| p-Coumaric Acid | 4-hydroxycinnamic acid | 100 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To empirically determine the cross-reactivity of this compound in a ferulic acid immunoassay, the following experimental protocol would be employed.
Cross-Reactivity Determination in a Competitive ELISA
Objective: To determine the percentage of cross-reactivity of this compound and other structurally related compounds in a competitive ELISA for ferulic acid.
Materials:
-
Ferulic Acid ELISA Kit (containing anti-ferulic acid antibody-coated microplate, ferulic acid-HRP conjugate, standards, wash buffer, substrate, and stop solution)
-
This compound
-
Other potentially cross-reacting compounds (e.g., caffeic acid, p-coumaric acid)
-
Assay buffer
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the ferulic acid standard as per the kit instructions to generate a standard curve.
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer, covering a wide range of concentrations.
-
-
Assay Procedure:
-
Add a fixed volume of the ferulic acid-HRP conjugate to each well of the antibody-coated microplate.
-
Add an equal volume of the prepared standards or test compounds to the respective wells.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the ferulic acid standards.
-
Determine the concentration of each test compound that results in a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Ferulic Acid / IC50 of Test Compound) x 100
-
Visualizing Structural Relationships and Immunoassay Principles
To better understand the basis for potential cross-reactivity and the immunoassay workflow, the following diagrams are provided.
Caption: Structural comparison of Ferulic Acid and this compound.
Caption: Workflow of a competitive ELISA and the point of potential cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is lacking, its structural similarity to ferulic acid suggests a tangible potential for interference in assays targeting the latter. Researchers using immunoassays for ferulic acid or other structurally related phenolic compounds should be cognizant of this possibility. It is highly recommended to perform cross-reactivity testing with this compound if its presence is suspected in the samples being analyzed. The experimental protocol outlined in this guide provides a framework for such a validation, ensuring the accuracy and reliability of immunoassay results.
References
A Comparative Analysis of Ethyl Ferulate's Antioxidant Efficacy Against Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of ethyl ferulate against other well-established natural antioxidants, including its parent compound ferulic acid, Trolox (a water-soluble analog of Vitamin E), and butylated hydroxytoluene (BHT). The comparison is supported by quantitative data from various in vitro assays, detailed experimental methodologies, and visualizations of key processes and pathways.
Introduction to Ethyl Ferulate
Ethyl ferulate (EF) is an ester derivative of ferulic acid, a ubiquitous phenolic compound found in plants.[1] Like its precursor, ethyl ferulate is recognized for its potent antioxidant and anti-inflammatory properties.[2][3] Its enhanced lipophilicity, due to the ethyl group, allows for better integration into the lipid barriers of the skin, making it a valuable ingredient in dermatological and cosmetic formulations for UV protection and mitigating oxidative stress.[1][4] This guide delves into the experimental evidence that defines its antioxidant capacity relative to other natural compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound can be quantified using various assays that measure its ability to scavenge free radicals or reduce oxidants. The following table summarizes the comparative performance of ethyl ferulate and other antioxidants in several standard assays.
| Antioxidant Assay | Ethyl Ferulate (FAEE) | Ferulic Acid (FA) | Trolox | BHT | Reference |
| DPPH IC50 (µM) | 59.7 ± 0.2 | 23.5 ± 0.5 | 17.4 ± 0.3 | 65.0 ± 0.5 | [5] |
| ABTS TEAC | 0.925 ± 0.062 | 1.948 ± 0.056 | - | - | [6] |
| FRAP (mol Fe²⁺/mol) | 3.123 ± 0.088 | 4.727 ± 0.139 | - | - | [6] |
Note:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: IC50 represents the concentration required to scavenge 50% of DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity relative to Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate greater reducing power.
From the data, it is evident that in cell-free radical scavenging assays like DPPH and ABTS, as well as in the FRAP reducing power assay, ferulic acid demonstrates stronger antioxidant activity than its ethyl ester derivative, ethyl ferulate.[1][6] However, ethyl ferulate still shows better DPPH scavenging activity than the synthetic antioxidant BHT.[5] Trolox, the vitamin E analog, was the most efficient antioxidant in the DPPH model.[1][5]
Interestingly, despite a lower cell-free antiradical capacity, ethyl ferulate has been shown to be more effective than ferulic acid at scavenging reactive oxygen species (ROS) produced by activated leukocytes, suggesting superior performance in a cellular context.[1][5]
Key Experimental Protocols
Reproducibility and standardization are critical in evaluating antioxidant efficacy. The following are detailed methodologies for the key assays cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7]
Methodology:
-
Reagent Preparation: A 100 µM solution of DPPH is prepared in methanol (B129727) and stored in the dark.[1]
-
Sample Preparation: Stock solutions of the test compounds (ethyl ferulate, ferulic acid, etc.) are prepared, from which a series of dilutions are made.[7]
-
Reaction: The test compounds at various concentrations are incubated with the 100 µM DPPH solution for 30 minutes in the dark at room temperature.[1][8]
-
Measurement: The absorbance of the remaining DPPH radical is measured spectrophotometrically at 517 nm.[1] A decrease in absorbance indicates scavenging activity.
-
Calculation: The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[1] The IC50 value is then determined from a dose-response curve.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is decolorized in the presence of antioxidants.[7]
Methodology:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[8][9]
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]
-
Reaction: A specific volume of the test sample is mixed with the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a set incubation period (e.g., 6 minutes).[9]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.[6]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10]
-
Reaction: A small volume of the appropriately diluted sample is mixed with the freshly prepared FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[1]
-
Calculation: The antioxidant capacity is calculated based on a standard curve generated with a known antioxidant, typically FeSO₄ or Trolox, and expressed as mol Fe²⁺ equivalents per mole of the compound.[6]
Visualizing Methodologies and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidants in Sunscreens: Which and What For? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to the In Vivo vs. In Vitro Antioxidant Activity of Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate, also known as ethyl ferulate, is a derivative of ferulic acid, a well-known natural antioxidant.[1][2] This compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][] Its enhanced lipophilicity compared to ferulic acid suggests improved bioavailability and potential for greater efficacy in biological systems.[5] This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of this compound, supported by experimental data and detailed protocols.
In Vitro Antioxidant Activity
The in vitro antioxidant capacity of this compound has been evaluated using various cell-free and cell-based assays. These studies generally indicate that while it is an effective antioxidant, its free radical scavenging activity in cell-free systems can be lower than its parent compound, ferulic acid. However, in cell-based assays, it demonstrates significant protective effects against oxidative stress.
Quantitative Data Summary
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging | Ethyl Ferulate | IC50 > 1000 ppm | [6] |
| DPPH Radical Scavenging | Ferulic Acid | More efficient than Ethyl Ferulate | [1] |
| DPPH Radical Scavenging | p-Methoxycinnamic acid | IC50 = 518.58 ppm | [6] |
| ABTS Radical Cation Scavenging | Ethyl Ferulate | Less active than Ferulic Acid | [7][8] |
| FRAP (Ferric Reducing Antioxidant Power) | Ethyl Ferulate | Less active than Ferulic Acid | [7][8] |
| Reactive Oxygen Species (ROS) Scavenging (in activated leukocytes) | Ethyl Ferulate | More effective than Ferulic Acid | [1][9] |
| Protection against H2O2-induced hemolysis | Ethyl Ferulate | Showed protective activity | [10] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1] This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
A solution of 100 µM DPPH in methanol (B129727) is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured spectrophotometrically at 517 nm.
-
The scavenging activity is calculated as: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] * 100.
FRAP (Ferric Reducing Antioxidant Power) Assay [1] This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The FRAP reagent is prepared by mixing TPTZ (2,4,6-tripyridyl-s-triazine) solution, FeCl₃ solution, and acetate (B1210297) buffer (pH 3.6).
-
This compound is added to the FRAP reagent.
-
The formation of the Fe²⁺-TPTZ complex results in a blue color, which is measured by absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., Trolox).
In Vivo Antioxidant and Anti-inflammatory Activity
In vivo studies reveal the broader physiological effects of this compound, which often involve the modulation of cellular signaling pathways related to oxidative stress and inflammation. These studies suggest that its efficacy in vivo is not solely dependent on direct radical scavenging but also on its ability to activate endogenous antioxidant defense mechanisms.
Quantitative Data Summary
| Animal Model | Treatment | Key Findings | Reference |
| LPS-induced acute lung injury in mice | Ethyl Ferulate (15-50 mg/kg, i.p.) | Reduced leukocyte infiltration, MPO activity, and secretion of TNF-α and IL-6. | [11][12] |
| Carrageenan-induced rat paw edema | Ethyl-p-methoxycinnamate | Dose-dependently inhibited edema with a MIC of 100 mg/kg. | [13] |
| Acute nonclinical toxicological trial | Ethyl Ferulate (up to 2000 mg/kg) | Low toxic profile, no significant changes in biochemical parameters or organ integrity. | [10][14] |
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice [11] This model is used to evaluate the anti-inflammatory and antioxidant effects of a compound in an acute inflammatory setting.
-
Mice are treated with this compound (e.g., intraperitoneal injection).
-
After a set period, lipopolysaccharide (LPS) is administered to induce acute lung injury.
-
After several hours, the animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Inflammatory cell infiltration in BALF is assessed.
-
Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured in lung tissue.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF and lung tissue are quantified using ELISA or RT-PCR.
-
Histopathological analysis of lung tissue is performed to assess the degree of injury.
Comparative Analysis and Mechanistic Insights
While in vitro assays like DPPH and FRAP suggest that this compound is a less potent direct radical scavenger than its parent compound, ferulic acid, this does not fully predict its in vivo efficacy.[7][8] The esterification of ferulic acid to ethyl ferulate increases its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets.[2][5]
In vivo and cell-based studies have shown that this compound is more effective than ferulic acid at scavenging reactive oxygen species produced by activated leukocytes.[1][9] This suggests a more complex mechanism of action beyond simple radical scavenging.
A key mechanism underlying the in vivo antioxidant and anti-inflammatory effects of this compound is the activation of the Nrf2/HO-1 signaling pathway.[11][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, this compound enhances the cell's endogenous antioxidant capacity. Additionally, it has been shown to inhibit the pro-inflammatory NF-κB pathway.[11][15]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Nrf2/HO-1 and NF-κB signaling pathways modulated by this compound.
Experimental Workflow: In Vitro DPPH Assay
Caption: Workflow for the in vitro DPPH radical scavenging assay.
Experimental Workflow: In Vivo LPS-Induced Lung Injury Model
Caption: Workflow for the in vivo LPS-induced acute lung injury model.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 4046-02-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
A Comparative Analysis of Ethyl Ferulate Synthesis: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Ethyl ferulate (EF), an ester of ferulic acid, is a high-value compound recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Its applications span the pharmaceutical, cosmetic, and food industries, driving the need for efficient and sustainable synthesis methods.[1][3] This guide provides an objective comparison of Ethyl ferulate produced from various synthesis methodologies, supported by experimental data on reaction efficiency and product performance.
I. Overview of Synthesis Strategies
The production of Ethyl ferulate primarily follows two main pathways: traditional chemical synthesis and biocatalytic enzymatic synthesis. Chemical methods often employ strong acids and high temperatures, while enzymatic routes offer milder conditions and higher selectivity. This comparison focuses on four distinct, well-documented methods:
-
Microwave-Assisted Acid-Catalyzed Esterification: A modern chemical method utilizing microwave irradiation to rapidly synthesize EF from ferulic acid and ethanol (B145695).
-
Acid-Catalyzed Transethylation: A chemical route that synthesizes EF from γ-oryzanol, a natural antioxidant mixture found in rice bran oil.[4][5][6]
-
Immobilized Lipase-Catalyzed Esterification (Steapsin): An enzymatic method using immobilized lipase (B570770) to catalyze the esterification of ferulic acid.[7][8]
-
Immobilized Lipase-Catalyzed Esterification (Mucor sp.): A similar biocatalytic approach using a different lipase source.[3][9]
The choice of synthesis method can significantly impact reaction yield, purity, time, and environmental footprint, which in turn affects the final product's performance and commercial viability.
II. Comparative Data on Synthesis Efficiency
The efficiency of a synthesis route is determined by several key parameters, including yield, reaction time, and the conditions required. The following table summarizes the quantitative data from different synthesis protocols.
| Parameter | Microwave-Assisted Esterification | Acid-Catalyzed Transethylation | Lipase-Catalyzed (Steapsin) | Lipase-Catalyzed (Mucor sp.) |
| Starting Material(s) | Ferulic Acid, Ethanol | γ-oryzanol, Ethanol | Ferulic Acid, Ethanol | Ferulic Acid, Ethanol |
| Catalyst/Enzyme | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) | Immobilized Steapsin Lipase | Immobilized Mucor sp. M-2 Lipase |
| Reaction Temperature | 88 °C[10] | Ethanol Reflux Temp.[4] | 45 °C[7] | 45 °C[9] |
| Reaction Time | ~5 minutes[10] | 9.37 hours[4][5][6] | 6 hours[7] | 120 hours[9] |
| Solvent | Ethanol (Reagent) | Ethanol (Reagent) | DMSO[7] | tert-butyl alcohol[9] |
| Product Yield | 94%[10][11] | 87.11% (max), 83.6% (recovery)[4][6] | 68 mM (product concentration)[7] | 9.9%[3][9] |
| Product Purity | Not specified, requires purification | 98%[4][5][6] | Not specified | Not specified |
| Reference(s) | [10][11] | [4][5][6] | [7][8] | [3][9] |
III. Performance Analysis of Synthesized Ethyl Ferulate
The ultimate measure of a synthesis method's success is the performance of the resulting product. Key performance indicators for Ethyl ferulate include its antioxidant activity and UV absorption capabilities.
Studies comparing Ethyl ferulate from different sources, including commercially available products and those synthesized via transethylation from γ-oryzanol, have shown similar antioxidant activities in DPPH and ABTS assays.[4][6] This suggests that when high purity is achieved, the inherent antioxidant capacity of the molecule is consistent regardless of the synthesis route.
However, the esterification of ferulic acid to Ethyl ferulate alters its properties. While ferulic acid may show higher efficacy in some cell-free antioxidant assays (like DPPH and FRAP), Ethyl ferulate's increased lipophilicity makes it more effective in cell-based systems and enhances its ability to penetrate biological membranes.[12][13] For instance, Ethyl ferulate was found to be more effective than ferulic acid at scavenging reactive oxygen species produced by activated leukocytes.[12]
| Antioxidant Assay | Finding | Reference(s) |
| DPPH & ABTS | Synthesized EF (from γ-oryzanol) showed similar activity to commercial EF. | [4][6] |
| DPPH, FRAP, Peroxyl Radical | Ferulic Acid was more efficient than Ethyl Ferulate in cell-free assays. | [12] |
| Cell-Based ROS Scavenging | Ethyl Ferulate was more effective than Ferulic Acid. | [12] |
| ABTS & FRAP Comparison | Activity Order: Ferulic Acid > Ethyl Ferulate ≈ Methyl Ferulate. | [14] |
Ethyl ferulate is a recognized UV-protective agent used in sunscreens. Its efficacy is linked to its ability to absorb light in the UV-A and UV-B regions. The chromophore responsible for this absorption is inherent to the molecule's structure. Therefore, the synthesis method does not alter the absorption wavelength, but the purity of the final product is critical. Impurities could reduce the overall UV-protective performance.
-
λmax of Ferulic Acid: ~320 nm[15]
-
λmax of Ethyl Ferulate: A red shift is observed, with a λmax of approximately 325 nm.[15] This positions it as an effective broadband UV filter.
IV. Visualizing Synthesis and Action Pathways
Caption: Comparative overview of chemical and enzymatic synthesis routes to Ethyl Ferulate.
Caption: General workflow for the synthesis, purification, and analysis of Ethyl Ferulate.
Ethyl ferulate exerts part of its protective effects by activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[13]
Caption: Ethyl Ferulate induces cellular protection via activation of the Nrf2 pathway.
V. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature.
-
Objective: To synthesize Ethyl ferulate from ferulic acid using microwave irradiation.
-
Procedure (based on Li et al., 2009): [10]
-
To a mixture of ferulic acid (e.g., 5 mmol) in ethanol (5 mL), add concentrated sulfuric acid (e.g., 0.5 mmol, 10 mol%) as a catalyst.
-
Place the reaction mixture in a microwave reactor.
-
Irradiate the mixture with a power setting of 200 W at a controlled temperature of 88 °C.
-
Monitor the reaction by TLC until the ferulic acid is completely consumed (typically 5-7 minutes).
-
After cooling, add ethyl acetate (B1210297) and wash the mixture with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as needed, typically via recrystallization.
-
-
Objective: To measure the antioxidant capacity of Ethyl ferulate by its ability to scavenge the stable DPPH radical.
-
Procedure (based on Sombutsuwan et al., 2021 and Calabrese et al., 2008): [12][16]
-
Prepare a stock solution of the synthesized Ethyl ferulate in a suitable solvent (e.g., ethanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a microplate well or cuvette, mix the Ethyl ferulate solution (at various concentrations) with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH is also measured.
-
Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
-
Objective: To determine the antioxidant potential of Ethyl ferulate by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Procedure (based on Benvenuti et al., 2014): [12]
-
Prepare the FRAP reagent by mixing 10 mM TPTZ solution (in 40 mM HCl), 20 mM FeCl₃ solution, and 300 mM acetate buffer (pH 3.6) in a 1:1:10 ratio.
-
Add a small volume (e.g., 10 µL) of the Ethyl ferulate sample (at various concentrations) to the FRAP reagent (e.g., 290 µL).
-
Incubate the mixture for 30 minutes in the dark at room temperature.
-
Measure the absorbance of the resulting blue-colored complex (Fe²⁺-TPTZ) at 593 nm.
-
A standard curve is typically generated using a known antioxidant like Trolox, and the results are expressed as Trolox equivalents.
-
VI. Conclusion and Recommendations
The synthesis of Ethyl ferulate can be successfully achieved through multiple chemical and enzymatic pathways, each with distinct advantages and disadvantages.
-
For Speed and High Yield: Microwave-assisted chemical synthesis is exceptionally efficient, reducing reaction times from hours to minutes and achieving yields upwards of 94%.[10][11] This method is highly suitable for rapid, lab-scale production and process optimization.
-
For High Purity from Natural Sources: Acid-catalyzed transethylation of γ-oryzanol offers a pathway to produce high-purity (98%) Ethyl ferulate from a readily available natural starting material.[4][6] While slower, it provides a valuable route for utilizing rice bran oil derivatives.
-
For Green Chemistry and Mild Conditions: Enzymatic synthesis using immobilized lipases represents a more sustainable approach.[8] It operates at lower temperatures and avoids harsh chemical reagents. However, the reported yields and very long reaction times indicate that significant optimization of the enzyme, support, and reaction conditions is still required to make it commercially competitive with chemical methods.[3][7][9]
The performance of the final Ethyl ferulate product, particularly its antioxidant and UV-absorbing properties, is primarily dependent on its purity rather than the synthesis method itself . Researchers should select a synthesis strategy based on their specific priorities, whether they be speed, sustainability, starting material availability, or scalability. For drug development and cosmetic applications, ensuring the complete removal of catalysts and solvents is paramount, making the purification step critical for all methods.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Lipase-catalyzed Synthesis of Ethyl Ferulate | Atlantis Press [atlantis-press.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol [jstage.jst.go.jp]
- 7. Synthesis of ethyl ferulate in organic medium using celite-immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Neuroprotective Effects of Ethyl 4-hydroxy-3-methoxycinnamate and Other Natural Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent Ethyl 4-hydroxy-3-methoxycinnamate, also known as Ethyl ferulate, with other well-researched neuroprotective phenolic compounds, Resveratrol and Caffeic Acid Phenethyl Ester (CAPE). The information presented is supported by experimental data from various in vitro and in vivo models to facilitate an objective evaluation and inform future research directions in the discovery of neuroprotective drugs.
Introduction to this compound
This compound (Ethyl ferulate) is a naturally occurring ester of ferulic acid, a potent antioxidant found in the seeds and leaves of most plants. Due to its lipophilic nature, Ethyl ferulate exhibits enhanced bioavailability compared to its parent compound, allowing for more effective penetration of the blood-brain barrier. Its neuroprotective properties are attributed to its ability to induce the expression of heme oxygenase-1 (HO-1), a critical enzyme in the cellular defense against oxidative stress, and its capacity to modulate inflammatory pathways.[1]
Quantitative Data Summary: A Comparative Overview
The following tables summarize quantitative data from various studies, offering a comparative perspective on the neuroprotective efficacy of this compound, Resveratrol, and CAPE in different experimental models.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |
| This compound | Rat hippocampal neurons | Glucose oxidase-induced oxidative stress | 5 µM | Cell Viability | Significant protection against oxidative damage | [1] |
| Rat astrocytes | Oxidative stress | 15 µM | HO-1 expression | Maximal induction of HO-1 mRNA and protein | [1] | |
| SH-SY5Y cells | Rotenone-induced toxicity | Pre-treatment | Decreased ROS production and mitochondrial membrane potential loss | Significant mitigation of rotenone (B1679576) toxicity | [2] | |
| Resveratrol | HT22 mouse hippocampal cells | Glutamate (4 mM) | 10 µM | Cell Viability (MTT Assay) | Effectively prevented cell death | [3] |
| Primary neuronal cultures | Oxygen-glucose deprivation/reperfusion | 0.1, 1, and 10 µM | Caspase-3 and -12 mRNA expression | Concentration-dependent reduction in apoptosis | [4] | |
| R28 cells | Cobalt chloride-induced hypoxia | 938.5 ± 127.0 µM (IC50) | Cell Viability | Significant protection against hypoxia | [5] | |
| Caffeic Acid Phenethyl Ester (CAPE) | Cultured striatal neurons | 3-nitropropionic acid (3NP) (5 mM) | 50 µM | Cell Viability (LDH Assay) | 16.2% decrease in cell death | [6] |
| HT22 mouse hippocampal cell lines | Acrolein-induced toxicity | 30 µM | Cell Viability | Rescued neuronal death and significantly decreased ROS levels | [7] | |
| BV-2 microglia | HMGB1-stimulated neuroinflammation | - | iNOS, COX-2, NOX-2, and NOX-4 levels | Suppression of neuro-inflammation and oxidative stress | [1] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Insult | Dosage | Outcome Measure | Result | Reference |
| This compound | Wistar rats | Rotenone-induced neurodegeneration | 50, 100 mg/kg, p.o. | Neurodegenerative phenotypes | Protection against neurodegeneration | [2] |
| Resveratrol | Rats | Permanent middle cerebral artery occlusion (pMCAO) | 30 mg/kg | Infarct Volume, Apoptosis | Reduction in ischemia-reperfusion induced damage | [8][9] |
| ob/ob mice | Obesity-induced oxidative stress and memory impairment | 25 mg/kg, p.o. for 3 weeks | Lipid peroxidation, antioxidant enzyme activity, memory-associated proteins | Attenuated lipid peroxide levels and up-regulated antioxidant activities | [10] | |
| Caffeic Acid Phenethyl Ester (CAPE) | Mice | 3-nitropropionic acid (3NP)-induced Huntington's-like disease | 30 mg/kg, i.p. daily | Striatal damage, mortality | Reduced striatal damage and 29% reduction in mortality | [6] |
| Mice | Aβ1-42 oligomer-induced cognitive impairment | 10 mg/kg, i.p. for 10 days | Memory deficits, oxidative stress, inflammation, apoptosis | Significant improvement in memory deficits | [7][11] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these phenolic compounds are mediated through the modulation of key signaling pathways involved in cellular stress response and inflammation.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by inducers like Ethyl ferulate, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1).
Nrf2/ARE Signaling Pathway Activation
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation and the release of NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Compounds like CAPE have been shown to inhibit this pathway, thereby reducing neuroinflammation.[12][13]
NF-κB Signaling Pathway Inhibition
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol outlines a typical procedure for assessing the neuroprotective effect of a compound against an induced neurotoxic insult in a neuronal cell line.
MTT Assay Experimental Workflow
Detailed Steps:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (Ethyl ferulate, Resveratrol, or CAPE) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a predetermined time (e.g., 2 hours).
-
Induction of Neurotoxicity: Prepare a solution of the neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 5 mM glutamate) in culture medium. Add the neurotoxin to the appropriate wells. Include control wells with vehicle only and neurotoxin only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
In Vivo Neuroprotection Model (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used in vivo model to study the effects of compounds on ischemic stroke.
MCAO Model Experimental Workflow
Detailed Steps:
-
Anesthesia and Surgery: Anesthetize the rodent (e.g., with isoflurane) and perform a midline cervical incision to expose the carotid artery.
-
Vessel Isolation: Carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Introduce a nylon monofilament suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Duration of Ischemia: Maintain the occlusion for a predetermined period (e.g., 60 or 90 minutes).
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) at a specific time point relative to the MCAO procedure.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Sacrifice the animal and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears as pale tissue. Calculate the infarct volume.
Conclusion
This compound, along with Resveratrol and CAPE, demonstrates significant neuroprotective potential across a range of in vitro and in vivo models. Their mechanisms of action, primarily centered on the activation of the Nrf2/ARE pathway and the inhibition of NF-κB-mediated inflammation, highlight the therapeutic promise of these natural phenolic compounds. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of neuroprotective drug discovery, enabling a more informed and comparative evaluation of these promising agents. Further research is warranted to fully elucidate their therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of Resveratrol against oxidative stress and memory impairment in vivo and in vitro [etd.auburn.edu]
- 11. CAPE and Neuroprotection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Ethyl 4-hydroxy-3-methoxycinnamate: A Superior Alternative to Synthetic UV Filters
For Immediate Release:
A comprehensive analysis of Ethyl 4-hydroxy-3-methoxycinnamate (Ethyl Ferulate) reveals its superior performance and safety profile in comparison to commonly used synthetic UV filters such as Octyl Methoxycinnamate (Octinoxate), Avobenzone, and Oxybenzone. This guide presents key experimental findings, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals in the field of dermatology and cosmetology.
This compound, a derivative of the naturally occurring antioxidant ferulic acid, demonstrates exceptional capabilities as a UV-protective agent. It not only provides broad-spectrum UV absorption but also exhibits enhanced photostability and a more favorable safety profile, positioning it as a compelling alternative to traditional synthetic filters.
Performance Comparison: this compound vs. Synthetic UV Filters
The following tables summarize the quantitative data from various studies, highlighting the performance of this compound against key synthetic UV filters.
| UV Filter | Concentration | In Vitro Sun Protection Factor (SPF) | In Vitro UVA Protection Factor (UVA-PF) | Source |
| This compound | 10% | 29 | 7 | [1] |
| This compound | 0.7% | ~25 | Not Specified | [2] |
| Octyl Methoxycinnamate (OMC) | 7% | ~25 | Not Specified | [2] |
| Benzimidazole Derivative | Not Specified | Similar to 10% Ethyl Ferulate | Not Specified | [3] |
Table 1: Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Comparison
| UV Filter | Photostability | Key Findings |
| This compound | High | Inherently photostable due to its antioxidant properties. Helps to stabilize other UV filters. |
| Avobenzone | Low | Highly unstable and prone to rapid degradation upon UV exposure, losing significant efficacy within an hour.[4] |
| Octyl Methoxycinnamate (Octinoxate) | Moderate to Low | Can undergo photodegradation, and its instability is exacerbated when combined with Avobenzone.[5] |
Table 2: Photostability Comparison
| UV Filter | Safety Profile |
| This compound | High Safety Profile: Lower human and ecological hazard levels compared to many synthetic filters.[6] |
| Oxybenzone | Concerns: Systemic absorption, potential endocrine-disrupting effects, and contact allergen. |
| Octyl Methoxycinnamate (Octinoxate) | Concerns: Systemic absorption and potential endocrine-disrupting effects. |
| Avobenzone | Concerns: Systemic absorption and potential for allergic reactions upon degradation. |
| Homosalate | Concerns: Potential endocrine-disrupting effects. |
Table 3: Safety Profile Comparison
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future comparative studies.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination
This protocol is based on the principles of UV transmittance measurement through a thin film of the test product.
1. Substrate Preparation:
-
Polymethylmethacrylate (PMMA) plates are used to mimic the surface of the skin.
-
The plates are roughened to a specific topography to ensure a uniform application of the sunscreen formulation.
2. Sample Application:
-
A precise amount of the sunscreen formulation (typically 1.0 to 2.0 mg/cm²) is applied to the PMMA plate.
-
The sample is spread evenly across the surface of the plate to create a uniform film.
-
The film is allowed to dry for a specified period (e.g., 15-30 minutes) in a controlled environment.
3. UV Transmittance Measurement:
-
The UV transmittance of the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere.
-
Measurements are taken at defined wavelength intervals (typically 1 nm) across the UVB and UVA range (290-400 nm).
4. Calculation of SPF and UVA-PF:
-
The SPF and UVA-PF values are calculated from the transmittance data using standardized equations that factor in the erythemal action spectrum and the persistent pigment darkening action spectrum, respectively.
In Vitro Photostability Assessment
This protocol evaluates the ability of a UV filter to retain its protective properties after exposure to UV radiation.
1. Sample Preparation and Initial Measurement:
-
The sunscreen formulation is applied to a PMMA plate as described in the SPF/UVA-PF protocol.
-
An initial UV transmittance spectrum is measured before UV exposure.
2. UV Irradiation:
-
The sample plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically a fraction of the product's claimed SPF.
3. Post-Irradiation Measurement:
-
After irradiation, the UV transmittance spectrum of the sample is measured again.
4. Calculation of Photostability:
-
The photostability is determined by comparing the pre- and post-irradiation absorbance spectra. The percentage of degradation or the retention of protective capacity is calculated. A common metric is the calculation of the area under the absorbance curve before and after irradiation.
Mechanistic Insights: UV-Induced Skin Damage and Protective Pathways
UV radiation triggers a cascade of damaging events in the skin, primarily mediated by the generation of Reactive Oxygen Species (ROS). These ROS activate signaling pathways that lead to inflammation, premature aging, and an increased risk of skin cancer.
This compound and other antioxidants can interrupt this damaging cascade by neutralizing ROS, thereby preventing the activation of downstream signaling pathways.
Conclusion
The evidence strongly supports this compound as a high-performance, safe, and photostable UV filter. Its ability to achieve high SPF values at significantly lower concentrations than some synthetic counterparts, combined with its excellent safety profile, makes it an ideal ingredient for the next generation of sun care and cosmetic products. Researchers and formulators are encouraged to consider the significant advantages of incorporating this compound into their product development pipelines to meet the growing consumer demand for safer and more effective sun protection.
References
- 1. Topical Sunscreens: A Narrative Review for Contact Sensitivity, Potential Allergens, Clinical Evaluation, and Management for their Optimal Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activity of Ethyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of ethyl ferulate against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information presented is based on in-vitro experimental data from studies on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely accepted model for studying inflammation.
Executive Summary
Ethyl ferulate, a derivative of ferulic acid found in various plants, has demonstrated significant anti-inflammatory potential.[1][2][3] Its mechanism of action primarily involves the inhibition of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). While direct comparative studies with consistent IC50 values are limited, available data suggests that ethyl ferulate exhibits potent anti-inflammatory effects.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of ethyl ferulate and common anti-inflammatory drugs on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Target | IC50 (µM) | Cell Line | Notes |
| Ethyl Ferulate | PGE2 | Data not explicitly available; significant inhibition at 10-80 mg/L (approx. 48-384 µM)[2] | RAW 264.7 | Concentration-dependent inhibition of PGE2 production was observed. |
| Indomethacin | NO | 56.8[4] | RAW 264.7 | A standard NSAID used as a positive control. |
| PGE2 | 2.8[4] | RAW 264.7 | Potent inhibitor of PGE2 synthesis. | |
| Ibuprofen | NO | Data not explicitly available; significant reduction at 200-400 µM[5] | RAW 264.7 | Concentration-dependent inhibition of NO production was observed. |
| Celecoxib | PGE2 | Data not explicitly available; significant inhibition at 0.1-10 µM[6] | RAW 264.7 | A selective COX-2 inhibitor. |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Target | IC50 (µM) | Cell Line | Notes |
| Ethyl Ferulate | TNF-α | Data not explicitly available; significant inhibition at 10-80 mg/L (approx. 48-384 µM)[1] | RAW 264.7 | Concentration-dependent inhibition of TNF-α production was observed. |
| IL-6 | Data not explicitly available; significant inhibition at 10-80 mg/L (approx. 48-384 µM)[1] | RAW 264.7 | Concentration-dependent inhibition of IL-6 production was observed. | |
| Indomethacin | TNF-α | 143.7[4] | RAW 264.7 | A standard NSAID used as a positive control. |
| Dexamethasone (B1670325) | TNF-α | Data not explicitly available; significant inhibition at 10⁻⁸ to 10⁻⁴ M[7] | PBMC | A potent corticosteroid. |
| IL-6 | Data not explicitly available; significant inhibition at 10⁻⁸ to 10⁻⁴ M[7] | PBMC | A potent corticosteroid. |
Experimental Protocols
The following is a generalized protocol for an in-vitro anti-inflammatory assay using LPS-stimulated RAW 264.7 macrophages, based on methodologies reported in the cited literature.[1][8][9][10]
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight.
-
Cells are then pre-treated with various concentrations of ethyl ferulate or comparator drugs for 1-2 hours.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response and incubated for a specified period (e.g., 24 hours).
2. Measurement of Nitric Oxide (NO) Production:
-
NO production is indirectly quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
3. Measurement of Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Production:
-
The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8]
-
The absorbance is read using a microplate reader, and concentrations are calculated based on the standard curves provided with the kits.
4. Western Blot Analysis for Protein Expression:
-
To investigate the effect on protein expression (e.g., iNOS, COX-2, p-p65, p-IκBα), cells are lysed after treatment.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with specific primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
Caption: Ethyl Ferulate's Inhibition of NF-κB and MAPK Signaling Pathways.
Experimental Workflow
Caption: Workflow for In-Vitro Anti-inflammatory Assay.
References
- 1. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 3. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl 4-hydroxy-3-methoxycinnamate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of Ethyl 4-hydroxy-3-methoxycinnamate, a compound classified as a skin and eye irritant.[1] Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE to be used to prevent skin and eye contact, as well as inhalation of dust particles.[1][2]
| Protective Equipment | Specification | Purpose |
| Hand Protection | Protective gloves | To prevent skin irritation upon contact.[1] |
| Eye/Face Protection | Safety goggles or face shield | To protect against serious eye irritation.[1] |
| Respiratory Protection | N95 (US) or equivalent dust mask | To avoid respiratory irritation by preventing the inhalation of dust. |
| Body Protection | Lab coat or other protective clothing | To prevent skin exposure.[2] |
Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company.[1] This ensures that the chemical is managed in an environmentally responsible manner and in accordance with local and national regulations.[1] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[2]
Step-by-Step Disposal Procedure:
-
Containment: In the case of a spill, carefully sweep the solid material into a suitable and clearly labeled container for disposal.[2] It is important to avoid the creation of dust during this process.[2]
-
Labeling: The waste container must be accurately labeled with the chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed and reputable waste disposal company.
-
Decontamination: Thoroughly wash any contaminated clothing before reuse.[1] Hands and any other exposed skin should be washed thoroughly after handling.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 4-hydroxy-3-methoxycinnamate
Essential Safety and Handling Guide for Ethyl 4-hydroxy-3-methoxycinnamate
This guide provides crucial safety and logistical information for the handling and disposal of this compound (also known as Ethyl ferulate), a compound frequently used in research and development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Cream solid |
| Melting Point | 56 - 65 °C (132.8 - 149 °F)[1][2] |
| Boiling Point | 164 - 166 °C at 0.5 mmHg[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant. It may also cause respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory.
| Hazard | Required PPE |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile rubber), impervious protective clothing, lab coat.[3][4][5][6][7] |
| Eye Irritation | Safety glasses with side shields or chemical safety goggles.[3][4][5][6] |
| Respiratory Irritation | Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH/MSHA-approved N95 dust mask or respirator is recommended.[1][4][7] |
Standard Operating Procedure for Handling
Follow these step-by-step instructions for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this chemical in a well-ventilated area.[3]
-
For procedures with a high likelihood of dust generation, use a chemical fume hood.[5]
-
Ensure a safety shower and eyewash station are readily accessible.[6]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling, put on a lab coat, chemical-resistant gloves, and safety goggles.[4][5][6]
-
If weighing or transferring powder and dust may be generated, wear an N95 respirator.[1]
3. Handling and Use:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Protect from light.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][5] |
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid material.
-
Collect the material in a clean, dry, and labeled container for disposal.[3][5]
-
Clean the spill area thoroughly.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste Chemical: Unused or waste this compound should be considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must also be disposed of as chemical waste.
-
Disposal Procedure:
-
Place the waste chemical and contaminated materials into a clearly labeled, sealed container.
-
Arrange for disposal through a licensed waste disposal company. Do not dispose of down the drain or in regular trash.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for this compound.
References
- 1. This compound 98 4046-02-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. broadpharm.com [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
